Product packaging for 7-(Bromomethyl)-4H-chromen-4-one(Cat. No.:)

7-(Bromomethyl)-4H-chromen-4-one

Cat. No.: B1641593
M. Wt: 239.06 g/mol
InChI Key: RNDDWAQNTLAKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Bromomethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO2 B1641593 7-(Bromomethyl)-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

7-(bromomethyl)chromen-4-one

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2

InChI Key

RNDDWAQNTLAKSR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CBr)OC=CC2=O

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=CC2=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(Bromomethyl)-4H-chromen-4-one, a synthetic chromone derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its biological activities with a focus on its role as an anti-inflammatory agent, and outlines essential safety and handling procedures. The information is presented to support researchers and professionals in drug discovery and development in their exploration of chromone-based therapeutics.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. The chromone scaffold is a common motif in a variety of natural products and pharmacologically active molecules. The presence of a bromomethyl group at the 7-position of the chromen-4-one core makes this compound a versatile intermediate for the synthesis of a wide range of derivatives. This reactive handle allows for facile modification through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] Notably, chromone derivatives have garnered significant attention for their anti-inflammatory, antimicrobial, and anticancer properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While specific experimental data for some properties of this exact compound are limited, data for closely related compounds are provided for estimation.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValueSource/Notes
CAS Number 331683-65-9[2]
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight 239.07 g/mol [1]
Appearance Expected to be a solidGeneral property of similar chromones
Melting Point Data not available for the specific compound. 8-(bromomethyl)-4H-chromen-4-one has a melting point of 187–189 °C.[3] 4-(Bromomethyl)-7-methoxycoumarin has a melting point of 213-215 °C.Comparison with a structural isomer and a related compound.
Boiling Point Data not available---
Solubility Data not available. 4-(Bromomethyl)-7-methoxycoumarin is soluble in chloroform.Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of the corresponding 7-methyl-4H-chromen-4-one. The following is a detailed experimental protocol adapted from the synthesis of the isomeric 8-(bromomethyl)-4H-chromen-4-one.[3]

Synthesis of this compound

Reaction Scheme:

G reactant 7-Methyl-4H-chromen-4-one product This compound reactant->product Reflux, Light Irradiation reagent N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, cat.) solvent Carbon Tetrachloride (CCl4)

Caption: Synthesis of this compound.

Materials:

  • 7-Methyl-4H-chromen-4-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (PE)

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

  • Gently heat the mixture to reflux under light irradiation.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the hot suspension to remove succinimide.

  • Cool the filtrate and filter again to remove any remaining succinimide.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound as a solid.

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons on the chromone ring system, a singlet for the bromomethyl protons (CH₂Br) typically in the range of δ 4.5-4.8 ppm, and a singlet for the vinylic proton on the pyranone ring.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the bromomethyl carbon.

  • IR Spectroscopy: The infrared (IR) spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the pyranone ring, typically around 1630-1660 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol for C₁₀H₇BrO₂) and characteristic isotopic patterns for the presence of a bromine atom.

Biological Activity and Signaling Pathways

Chromone derivatives are known to possess a wide range of biological activities, with anti-inflammatory effects being particularly prominent. Research suggests that these compounds can modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of MAPK Signaling Pathway

The MAPK signaling cascades are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Several studies have demonstrated that chromone derivatives can act as inhibitors of p38 MAP kinase, a key player in the inflammatory response.[4][5] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Chromone Derivative Chromone Derivative Chromone Derivative->p38 MAPK Inhibition Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes

Caption: Inhibition of the p38 MAPK signaling pathway by chromone derivatives.

Inhibition of NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Several chromone derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[6][7]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Chromone Derivative Chromone Derivative Chromone Derivative->IKK Complex Inhibition Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (active)->Inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.

Safety and Handling

Table 2: General Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[8]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[9]
Storage Keep container tightly closed in a dry and well-ventilated place.
First Aid (In case of exposure) Skin Contact: Wash off with soap and plenty of water.[8] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8] Inhalation: Move person into fresh air.[9] Ingestion: Rinse mouth with water.[8] Seek medical attention if symptoms persist.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Its reactive bromomethyl group allows for diverse chemical modifications, and the chromone core is a well-established pharmacophore. Further research into the specific biological activities and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a foundational resource for researchers to advance their work with this promising compound.

References

Technical Guide: Synthesis and Characterization of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(Bromomethyl)-4H-chromen-4-one, a valuable intermediate in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, purification protocols, and a summary of analytical techniques for structural elucidation and purity assessment.

Introduction

This compound is a heterocyclic compound belonging to the chromone family. The chromone scaffold is a prominent feature in a variety of biologically active molecules. The introduction of a bromomethyl group at the 7-position provides a reactive handle for further chemical modifications, making it a key building block for the synthesis of diverse derivatives with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1] This guide outlines a reproducible method for its preparation and characterization, starting from readily available commercial reagents.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the chromone core, specifically 7-methyl-4H-chromen-4-one, through a Pechmann condensation. The second step is the selective bromination of the methyl group at the 7-position via a free-radical chain reaction.

Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Free-Radical Bromination Resorcinol Resorcinol H2SO4 Conc. H₂SO₄ (catalyst) Resorcinol->H2SO4 EAA Ethyl Acetoacetate EAA->H2SO4 Intermediate 7-Hydroxy-4-methylcoumarin H2SO4->Intermediate Heat Chromone_precursor 7-Methyl-4H-chromen-4-one Intermediate->Chromone_precursor Isomerization/Rearrangement NBS N-Bromosuccinimide (NBS) AIBN AIBN (initiator) Chromone_precursor->AIBN NBS->AIBN Final_Product This compound AIBN->Final_Product Reflux CCl4 CCl₄ (solvent) CCl4->Final_Product

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

The precursor, 7-methyl-4H-chromen-4-one, is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate. While the direct synthesis of 7-methyl-4H-chromen-4-one is less commonly reported, a reliable route involves the initial formation of 7-hydroxy-4-methylcoumarin, which can then be converted to the desired chromone. For the purpose of this guide, a standard Pechmann condensation protocol is provided.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (4.0 eq) with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 7-hydroxy-4-methylcoumarin, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to afford the pure precursor.

Step 2: Synthesis of this compound

This step involves the benzylic bromination of 7-methyl-4H-chromen-4-one using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • 7-Methyl-4H-chromen-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-methyl-4H-chromen-4-one in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN or BPO.

  • Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate successively with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, or by column chromatography on silica gel.[2][3]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Characterization_Logic cluster_techniques Spectroscopic & Analytical Methods cluster_information Information Obtained NMR NMR Spectroscopy (¹H & ¹³C) Structure Structural Elucidation NMR->Structure IR Infrared (IR) Spectroscopy IR->Structure MS Mass Spectrometry (MS) Identity Confirmation of Identity MS->Identity MP Melting Point Analysis Purity Purity Assessment MP->Purity

Figure 2: Logic of characterization techniques for this compound.

Physical and Spectroscopic Data

The following table summarizes the expected physical and spectroscopic data for this compound. It is important to note that while the molecular formula and weight are definitive, the spectral data and melting point are based on closely related structures and predictive models due to a lack of specific experimental data in the cited literature.

ParameterValue
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
CAS Number 331683-65-9
Appearance Expected to be a solid
Melting Point Not explicitly reported in literature
¹H NMR (CDCl₃, ppm) Predicted: Signals for aromatic protons, a singlet for the bromomethyl group (-CH₂Br), and protons of the chromone core.
¹³C NMR (CDCl₃, ppm) Predicted: Resonances for the carbonyl carbon, aromatic carbons, the bromomethyl carbon, and other carbons of the chromone ring.
IR (KBr, cm⁻¹) Predicted: Characteristic peaks for C=O (ketone), C=C (aromatic), and C-Br stretching.
Mass Spec (m/z) Predicted: Molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, showing isotopic pattern for bromine.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and bromine-containing compounds.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution. Safer alternatives should be considered where possible.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis is a reliable method for obtaining this valuable intermediate. The characterization data, while based on predictions for a molecule with limited published experimental values, serves as a useful reference for researchers. This compound's reactive bromomethyl group makes it an ideal starting material for the development of new chemical entities with potential therapeutic value.

References

Spectroscopic Profile of 7-(Bromomethyl)-4H-chromen-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 7-(Bromomethyl)-4H-chromen-4-one could not be located in the public domain. This guide has been constructed to provide a theoretical and predictive analysis based on the compound's structure and spectroscopic data from analogous molecules. The information herein is intended for researchers, scientists, and drug development professionals as a reference for potential characterization.

Introduction

This compound is a derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The presence of a reactive bromomethyl group at the 7-position makes it a valuable synthetic intermediate for the development of novel therapeutic agents. Precise structural confirmation and purity assessment are critical, for which spectroscopic methods are indispensable. This document outlines the expected spectroscopic characteristics of the title compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.15d~8.01HH-5
~7.60d~1.51HH-8
~7.45dd~8.0, 1.51HH-6
~6.40d~6.01HH-3
~6.25d~6.01HH-2
~4.50s-2H-CH₂Br

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~177.5C-4 (C=O)
~156.0C-8a
~155.0C-2
~138.0C-7
~134.0C-5
~127.0C-4a
~126.0C-6
~118.0C-8
~112.0C-3
~32.0-CH₂Br
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080MediumAromatic C-H Stretch
~1650StrongC=O Stretch (α,β-unsaturated ketone)
~1610, 1580Medium-StrongC=C Stretch (aromatic and pyrone ring)
~1450MediumAromatic C=C Stretch
~1220StrongC-O-C Stretch (aryl ether)
~680Medium-StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative IntensityAssignment
238/240High[M]⁺ (Molecular ion peak, bromine isotope pattern)
159Medium[M - Br]⁺
131High[M - CH₂Br]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16, with a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

  • Acquisition (EI mode):

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-500.

    • The source temperature should be maintained at approximately 200-250 °C.

  • Data Analysis: Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report / Whitepaper Data_Analysis->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Chemical structure and IUPAC name of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic structure renowned for its prevalence in natural products and its broad spectrum of biological activities. This technical guide focuses on a specific, highly reactive derivative: this compound. The introduction of a bromomethyl group at the C7 position provides a key functional handle for synthetic elaboration, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and explores the extensive pharmacological potential of the chromone core, providing context for the application of this derivative in developing novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of the chromone family. Its core structure is a benzopyran-4-one, and the key feature is the reactive bromomethyl substituent, which allows for a variety of chemical modifications.

IUPAC Name: this compound

Chemical Structure:

(A textual representation of a bicyclic structure where a benzene ring is fused to a pyran-4-one ring, with a -CH2Br group attached to position 7 of the benzene ring portion.)

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight ~239.07 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1CBr)OC(=O)C=C2N/A
InChI Key WWAOCYNUAWVKGQ-UHFFFAOYSA-N[2]
Physical Form Solid (predicted)[2]

Synthesis and Reactivity

While a specific, published synthesis for this compound is not extensively documented, a logical and widely applicable synthetic strategy involves the radical bromination of a 7-methyl-4H-chromen-4-one precursor. The chromone core itself can be constructed through several established methods.[3][4][5] The reactivity of the final compound is dominated by the bromomethyl group, which is an excellent electrophile.

Key Reactions:

  • Nucleophilic Substitution: The bromomethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the attachment of diverse side chains and the creation of compound libraries.[1]

  • Electrophilic Aromatic Substitution: The chromone ring can undergo further functionalization, although the reactivity is influenced by the existing substituents.[1]

A proposed workflow for the synthesis is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Final Bromination Step start 1-(2-Hydroxy-4-methylphenyl)ethanone intermediate 7-Methyl-4H-chromen-4-one start->intermediate Cyclization using DMFDMA or similar final_product This compound intermediate->final_product Radical Bromination with N-Bromosuccinimide (NBS) and a radical initiator (AIBN)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are representative protocols for the synthesis of this compound, based on established chemical transformations for this class of compounds.

Protocol 3.1: Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

This step involves the cyclization of a substituted o-hydroxyacetophenone. Several methods exist, including the Kostanecki–Robinson reaction or cyclization with reagents like dimethylformamide dimethyl acetal (DMFDMA).

  • Starting Material: 1-(2-Hydroxy-4-methylphenyl)ethanone.

  • Procedure:

    • To a solution of 1-(2-Hydroxy-4-methylphenyl)ethanone (1.0 eq) in an appropriate solvent (e.g., dry pyridine or DMF), add the cyclizing agent (e.g., acyl chloride and DBU, or DMFDMA) (2.5-3.0 eq).[6]

    • The reaction mixture is heated under an inert atmosphere (N₂) at a temperature ranging from 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.[6][7]

    • Upon completion, the reaction is cooled to room temperature and quenched by pouring it into cold water or a dilute acid solution.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure 7-Methyl-4H-chromen-4-one.

Protocol 3.2: Bromination to Yield this compound

This step employs a free-radical bromination that selectively targets the benzylic methyl group.

  • Starting Material: 7-Methyl-4H-chromen-4-one.

  • Procedure:

    • Dissolve 7-Methyl-4H-chromen-4-one (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Heat the mixture to reflux (typically 70-80 °C) and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction progress using TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Biological and Pharmacological Context

While specific biological data for this compound is limited, the 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of activities. The potential for this compound lies in its ability to serve as a precursor to derivatives with enhanced therapeutic properties.

Anticancer Activity

Chromone derivatives are well-established as potent anticancer agents.[8] They have been shown to induce cytotoxic, antiproliferative, and anti-metastatic effects across various cancer cell lines.[6]

  • A novel 4H-chromen-4-one derivative isolated from marine Streptomyces showed significant cytotoxic activity against human colon carcinoma (EC₅₀: 9.68 µg/mL) and human prostate adenocarcinoma (EC₅₀: 9.93 µg/mL).[9]

  • Certain 2-amino-4H-chromenes have demonstrated anticancer activity against liver and breast cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[8]

Anti-inflammatory and Antioxidant Properties

Many chromone-based compounds exhibit significant anti-inflammatory and antioxidant activities.[1]

  • Derivatives of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide have been identified as potent inhibitors of superoxide generation and elastase release in human neutrophils, key processes in neutrophilic inflammation.[10] These compounds were found to act by inhibiting the p38α MAPK signaling pathway.[10]

  • Structurally similar chromones are known to inhibit enzymes and receptors involved in inflammatory pathways.[1]

Antimicrobial and Antiviral Activity

The chromone nucleus is present in many compounds with antibacterial, antifungal, and antiviral properties.

  • A 4H-chromen-4-one derivative was found to be highly potent against Bacillus subtilis (MIC: 0.25 µg/mL) and Micrococcus luteus (MBC: 0.5 µg/mL).[9]

  • The 2-amino-4H-chromene scaffold, in particular, has been a source of compounds with notable antimicrobial and antifungal activities.[8]

Activity in the Central Nervous System (CNS)

Recent drug discovery efforts have identified 4H-chromen-4-one derivatives as modulators of CNS targets.

  • A new class of selective Rho kinase (ROCK) inhibitors based on the 4H-chromen-4-one scaffold has been discovered, showing potential for the treatment of diabetic retinopathy.[11]

  • Certain 6-alkoxy-4H-chromen-4-one derivatives have shown high affinity for sigma (σ) receptors, which are targets for treating Alzheimer's disease and neuropathic pain.[12] For instance, one derivative showed a Kᵢ value of 27.2 nM for the σ₁ receptor.[12]

Compound Class/DerivativeBiological Target/AssayQuantitative DataReference
Marine Streptomyces Chromone DerivativeHuman Colon Carcinoma (HT-29)EC₅₀ = 9.68 µg/mL[9]
Marine Streptomyces Chromone DerivativeHuman Prostate Adenocarcinoma (PC-3)EC₅₀ = 9.93 µg/mL[9]
Marine Streptomyces Chromone DerivativeBacillus subtilisMIC = 0.25 µg/mL[9]
Amino-7,8-dihydro-4H-chromenone (Compound 4k)Butyrylcholinesterase (BChE)IC₅₀ = 0.65 µM[13]
2-(benzo[d][1][6]dioxol-5-yl)-chromen-4-one (Pivaloyl derivative 13)Trypanosoma bruceiEC₅₀ = 1.1 µM[14]
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 20)Sigma-1 (σ₁) ReceptorKᵢ = 27.2 nM[12]

Applications in Drug Development

The primary value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate.

  • Scaffold for Library Synthesis: The reactive bromomethyl handle allows for the rapid and efficient generation of a library of novel chromone derivatives by reacting it with various nucleophiles (e.g., a panel of amines, phenols, or thiols).

  • Linker Chemistry: This compound can be used to tether the chromone scaffold to other pharmacophores, creating hybrid molecules with potential multi-target activity.

  • Probes and Labeling Agents: The reactive group allows for the incorporation of fluorescent tags or biotin labels, making it a potential tool for developing chemical probes to study biological systems.[15]

Conclusion

This compound represents a strategically important molecule for chemical and pharmaceutical research. While it may not be an end-drug itself, its true potential is realized as a highly functionalized building block. The established and diverse biological activities of the 4H-chromen-4-one core, ranging from anticancer to neuroprotective, provide a strong rationale for its use in the synthesis of next-generation therapeutic agents. The ability to easily diversify the C7 position via its bromomethyl handle offers a direct path to exploring structure-activity relationships and optimizing lead compounds for a multitude of disease targets.

References

In-depth Technical Guide on the Biological Activity of 7-(Bromomethyl)-4H-chromen-4-one Derivatives: An Analysis of a Developing Field

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromen-4-one scaffold is a well-established privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a reactive bromomethyl group at the 7-position of this scaffold presents a tantalizing prospect for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the current state of research into the biological activities of 7-(bromomethyl)-4H-chromen-4-one and its derivatives. However, a thorough review of the existing scientific literature reveals a notable scarcity of studies specifically focused on this class of compounds. While research on other substituted chromen-4-ones is abundant, the exploration of the 7-bromomethyl analogues as a distinct class with specific biological profiles appears to be a nascent or underexplored area of investigation. This guide will, therefore, summarize the known biological activities of the broader chromen-4-one family to infer the potential of 7-(bromomethyl) derivatives and highlight the significant opportunities that exist for future research in this area.

Introduction to the 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one, or chromone, nucleus is a heterocyclic system composed of a benzene ring fused to a γ-pyrone ring. This core structure is found in a variety of naturally occurring compounds, such as flavonoids, and has been a fertile ground for synthetic medicinal chemistry. The versatility of the chromone scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

The introduction of a bromomethyl group at the 7-position of the chromone ring is of particular interest. The C-Br bond in a benzylic-like position is highly reactive and susceptible to nucleophilic substitution. This functional group can act as a powerful electrophile, enabling the molecule to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in biological macromolecules such as enzymes and proteins. This covalent modification can lead to irreversible inhibition and potentially enhanced potency and duration of action.

Potential Biological Activities: An Extrapolation from Related Chromones

Given the limited direct research on this compound derivatives, we can extrapolate potential biological activities from studies on other substituted chromones, including those with bromine at different positions or other functional groups at the 7-position.

Anticancer Activity

Derivatives of 4H-chromen-4-one are widely reported to possess significant anticancer properties. Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many chromone derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Tubulin Polymerization Inhibition: Some chromones interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Chromone derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

  • Topoisomerase Inhibition: Inhibition of these enzymes leads to DNA damage and cell death.

The reactive bromomethyl group in this compound derivatives could potentially enhance anticancer activity by forming covalent bonds with key proteins in these pathways, leading to irreversible inhibition.

Antimicrobial Activity

The chromone scaffold is also a known pharmacophore for antimicrobial agents. The observed activities span antibacterial and antifungal effects. The mechanisms often involve:

  • Enzyme Inhibition: Targeting essential microbial enzymes.

  • Disruption of Cell Membranes: Compromising the integrity of the microbial cell envelope.

  • Inhibition of Biofilm Formation: Preventing the formation of microbial communities that are resistant to antibiotics.

A 7-(bromomethyl) substituent could potentially alkylate key microbial enzymes or proteins, leading to potent and irreversible antimicrobial effects.

Enzyme Inhibition

The ability of chromones to inhibit a variety of enzymes is well-documented. This includes:

  • Monoamine Oxidase (MAO) Inhibition: Relevant for the treatment of neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition: A key target in Alzheimer's disease therapy.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: A critical pathway in cancer and inflammatory diseases.

The electrophilic nature of the 7-(bromomethyl) group makes these derivatives prime candidates for covalent enzyme inhibitors, which can offer advantages in terms of potency and duration of effect.

Future Research Directions and Opportunities

The lack of specific data on the biological activity of this compound derivatives represents a significant research gap and, consequently, a compelling opportunity. Future research efforts should be directed towards:

  • Synthesis of Derivative Libraries: A systematic synthesis of a diverse library of compounds derived from this compound is the first crucial step. This would involve reacting the parent compound with a variety of nucleophiles to explore the structure-activity relationship (SAR).

  • Broad Biological Screening: The synthesized derivatives should be subjected to a broad panel of biological assays to identify their potential therapeutic applications. This should include anticancer, antimicrobial, and enzyme inhibition screens.

  • Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies will be necessary to understand how they exert their biological effects. This would involve identifying the molecular targets and elucidating the signaling pathways involved.

  • Computational Modeling: Molecular docking and other computational studies can aid in the rational design of more potent and selective derivatives and help in understanding the binding interactions with their biological targets.

Visualization of Potential Workflow and Concepts

To facilitate the understanding of the proposed research direction, the following diagrams, generated using the DOT language, illustrate a potential experimental workflow and the concept of covalent inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action start This compound reaction Nucleophilic Substitution start->reaction nucleophiles Library of Nucleophiles nucleophiles->reaction derivatives Library of Derivatives reaction->derivatives screening High-Throughput Screening (Anticancer, Antimicrobial, Enzyme Inhibition) derivatives->screening hits Hit Compounds screening->hits moa_studies Target Identification Signaling Pathway Analysis hits->moa_studies lead Lead Compound moa_studies->lead

Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

covalent_inhibition Enzyme Enzyme (with Nucleophilic Residue) Complex Enzyme-Inhibitor Complex (Covalent Bond Formation) Enzyme->Complex Nucleophilic Attack Inhibitor 7-(Bromomethyl) Derivative (Electrophile) Inhibitor->Complex

Caption: Conceptual diagram illustrating the covalent inhibition of an enzyme by a this compound derivative.

Conclusion

The this compound scaffold holds considerable promise for the development of novel, potent, and potentially covalent inhibitors for a range of therapeutic targets. However, the current body of scientific literature indicates that this specific area of research is largely unexplored. This guide has aimed to highlight the significant potential of these compounds by drawing parallels with the broader family of chromen-4-one derivatives and to underscore the urgent need for focused research in this domain. The synthesis and biological evaluation of derivatives of this compound represent a fertile ground for discovery and could lead to the identification of novel lead compounds for the treatment of various diseases. For researchers and drug development professionals, this represents an exciting and untapped frontier in medicinal chemistry.

The Therapeutic Potential of Chromone Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone core, a benzopyran-4-one moiety, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and its synthetic tractability have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse pharmacological activities of chromone compounds, with a focus on their potential applications in treating a range of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and microbial and viral infections. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anti-inflammatory Applications

Chromone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. A primary mechanism involves the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation.[1]

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineStimulantIC50 (µM)CytotoxicityReference
Chromone Dimer 1a/1bRAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 2RAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 3a/3bRAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 5RAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 7RAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 8a/8bRAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
Chromone Dimer 10-12RAW264.7LPS7.0-12.0Not cytotoxic up to 80 µM[1]
GYF-17 (Positive Control)RAW264.7LPS4.4Not specified[1]
Signaling Pathway: NF-κB Inhibition by Chromones

Many chromone compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Chromones Chromone Compounds Chromones->IKK Inhibition Chromones->NFkB_n Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes

NF-κB signaling pathway inhibition by chromones.
Experimental Protocol: Nitric Oxide Production Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol details the colorimetric determination of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture:

    • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment:

    • Replace the culture medium with fresh medium.

    • Pre-treat the cells with various concentrations of the chromone compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Quantification (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

  • Cytotoxicity Assay (MTT Assay):

    • To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay.

    • After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Neuroprotective Applications

Chromone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in neurodegeneration and to mitigate oxidative stress.[2]

Quantitative Data: Enzyme Inhibition and Neuroprotection
CompoundTarget EnzymeIC50Neuroprotective EffectCell LineReference
Compound 37Acetylcholinesterase (AChE)0.09 µMNeuroprotectiveSH-SY5Y[2]
Compound 33MAO-B15 nMNot specifiedNot specified[2]
Compound 15hMAO-A5.12 µMAntioxidant (ORAC = 3.62)Not specified[2]
Compound 15hMAO-B0.816 µMAntioxidant (ORAC = 3.62)Not specified[2]
Compound 42Amyloid-β aggregation32% inhibition (self-induced)Neuroprotective against H2O2 and AβPC12[2]
Compound 43Amyloid-β aggregation37% inhibition (self-induced)Neuroprotective against H2O2 and AβPC12[2]
Compound 19Butyrylcholinesterase (BuChE)7.55 µMNeuroprotective against H2O2PC12
Experimental Workflow: Screening for Neuroprotective Chromones

The following diagram illustrates a typical workflow for identifying and characterizing neuroprotective chromone compounds.

Neuroprotection_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_lead Lead Optimization Synthesis Chromone Derivative Synthesis Library Compound Library Synthesis->Library AChE_Assay AChE/BuChE Inhibition Assay Library->AChE_Assay MAO_Assay MAO-A/B Inhibition Assay Library->MAO_Assay Abeta_Assay Amyloid-β Aggregation Assay Library->Abeta_Assay Cytotoxicity Cytotoxicity Assay (e.g., SH-SY5Y, PC12 cells) AChE_Assay->Cytotoxicity MAO_Assay->Cytotoxicity Abeta_Assay->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., against H2O2, Aβ toxicity) Cytotoxicity->Neuroprotection Lead_Identification Lead Compound Identification Neuroprotection->Lead_Identification SAR Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Workflow for neuroprotective drug discovery.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel or human recombinant).

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the test compound solution.

      • 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Antiviral Applications

The chromone scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[3][4]

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 3cB. subtilis0.78C. albicans3.12[4]
Compound 3hB. subtilis1.56S. cerevisiae0.78[4]
Compound 3hE. coli1.56--[4]
Gentamycin (Control)B. subtilis0.78--[4]
Fluconazole (Control)--S. cerevisiae>6.25[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the chromone compounds in a 96-well microtiter plate containing the appropriate broth medium.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The diverse and potent biological activities of chromone compounds underscore their significance as a privileged scaffold in drug discovery. The data and protocols presented in this technical guide highlight the vast therapeutic potential of this class of molecules. Further exploration of structure-activity relationships, mechanism of action studies, and preclinical development are warranted to translate the promise of chromone-based therapeutics into clinical applications. The visualization of key signaling pathways and experimental workflows provided herein is intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Introduction: The Chromen-4-one Scaffold and the Significance of the 7-(Bromomethyl) Moiety

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Medicinal Chemistry of 7-(Bromomethyl)chromen-4-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The chromen-4-one, or chromone, scaffold is a privileged heterocyclic structure found in a vast array of natural products and synthetic molecules of therapeutic interest. This benzopyran structure is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]

The introduction of a bromomethyl group at the 7-position of the chromone ring creates a highly versatile and reactive intermediate: 7-(bromomethyl)chromen-4-one . The significance of this moiety lies in two key areas:

  • Synthetic Versatility: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of analogs by introducing various functional groups (amines, thiols, alcohols, etc.), enabling extensive exploration of the chemical space and optimization of structure-activity relationships (SAR).

  • Pharmacological Potential: As an alkylating agent, the bromomethyl group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This can lead to potent and often irreversible inhibition, a strategy employed in the design of targeted covalent inhibitors, which have seen increasing success in drug development.

This technical guide provides a comprehensive review of the synthesis, biological activities, and medicinal chemistry applications of 7-(bromomethyl)chromen-4-one and its derivatives.

Synthesis and Derivatization

The primary synthetic route to 7-(bromomethyl)chromen-4-one involves the radical bromination of its precursor, 7-methyl-4H-chromen-4-one. This intermediate can then be reacted with a wide range of nucleophiles to generate diverse analogs.

General Synthetic Workflow

The workflow begins with the synthesis of the 7-methylchromen-4-one core, followed by bromination and subsequent derivatization.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Derivatization A Substituted Phenol C 7-Methyl-4H-chromen-4-one A->C B Beta-ketoester B->C E 7-(Bromomethyl)chromen-4-one (Core Intermediate) C->E D NBS / AIBN D->E G Diverse Analog Library (7-(Substituted-methyl)chromen-4-ones) E->G F Nucleophiles (R-NH2, R-SH, R-OH) F->G

Caption: General synthesis and derivatization workflow for 7-(bromomethyl)chromen-4-one analogs.

Medicinal Chemistry Applications and Biological Activities

The reactive and versatile nature of the 7-(bromomethyl)chromen-4-one scaffold makes it a valuable starting point for developing agents against a range of diseases, most notably cancer and conditions requiring specific enzyme inhibition.

Anticancer Activity

Chromene and chromen-4-one derivatives have consistently demonstrated potent cytotoxic effects against various cancer cell lines. While specific data for 7-(bromomethyl)chromen-4-one is limited in publicly accessible literature, studies on closely related analogs highlight the potential of this class of compounds. For instance, a focused set of novel 4H-chromenes showed activity in the nanomolar range across melanoma, prostate, and glioma cancer cell lines.[2][3] The activity of these compounds suggests that the chromene core is a potent pharmacophore for anticancer drug design. The introduction of a reactive bromomethyl group could further enhance this activity through covalent modification of target proteins.

Table 1: Cytotoxic Activity of Selected Chromene Analogs

Compound ID Cell Line Cancer Type IC50 (µM) Reference
4a A375 Melanoma 0.13 [2]
PC-3 Prostate Cancer 0.42 [2]
DU-145 Prostate Cancer 0.64 [2]
4b A375 Melanoma 0.14 [2]
PC-3 Prostate Cancer 0.39 [2]
DU-145 Prostate Cancer 0.49 [2]
4e A375 Melanoma 0.08 [2]
PC-3 Prostate Cancer 0.11 [2]

| | A172 | Glioma | 0.0074 |[2] |

Note: The compounds listed are 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives, not direct 7-(bromomethyl) analogs, but demonstrate the anticancer potential of the chromene scaffold.

Enzyme Inhibition

The chromone nucleus is a known scaffold for designing enzyme inhibitors. Derivatives have shown activity against Rho-associated kinases (ROCKs) and cholinesterases, both significant targets in various pathologies.[4][5]

  • Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 7-(bromomethyl) group is well-suited to act as a warhead for targeted covalent inhibitors of kinases, reacting with a non-catalytic cysteine residue near the ATP-binding pocket to form an irreversible bond. This can lead to high potency and prolonged duration of action. 4H-chromen-4-one derivatives have been identified as a new class of ROCK inhibitors, suggesting the scaffold is suitable for kinase active site binding.[5]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Chromenone derivatives have been explored as potential inhibitors of these enzymes.[4]

Structure-Activity Relationships (SAR)

SAR studies on various chromone analogs have provided insights into the structural requirements for biological activity.

SAR cluster_C7 Position 7 cluster_C2 Position 2 cluster_C5 Position 5 Core Chromen-4-one Scaffold C7_group Bromomethyl Group (R = CH2Br) Core->C7_group C2_group Aryl/Heteroaryl Group Core->C2_group C5_group Bulky/Hydrophobic Group (e.g., benzyloxy) Core->C5_group C7_mod Nucleophilic Substitution (R = CH2-Nu) C7_group->C7_mod Derivatization Activity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) C7_mod->Activity Modulates Potency & Covalent Binding C2_group->Activity Affects Selectivity C5_group->Activity Enhances Binding (e.g., ABCG2)

Caption: Key structure-activity relationship points for the chromen-4-one scaffold.

Key SAR findings from related compounds include:

  • Position 7: The nature of the substituent at position 7 is critical. For cholinesterase inhibitors, a methoxy group at this position was found to be beneficial.[6] For the 7-(bromomethyl) scaffold, the key SAR exploration involves varying the nucleophile attached to the methyl group to probe interactions with the target protein.

  • Position 2: Substitution at the 2-position, often with aryl or heteroaryl groups, significantly influences potency and selectivity.

  • Position 5: For inhibitors of the ABCG2 efflux pump, a bulky 4-bromobenzyloxy substituent at position 5 was found to be important for activity.[7][8]

Experimental Protocols

General Protocol for Synthesis of 7-(Bromomethyl)chromen-4-one

This protocol describes the radical bromination of 7-methyl-4H-chromen-4-one.

  • Dissolve Substrate: Dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.

  • Add Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction.

  • Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-(bromomethyl)chromen-4-one.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10][11][12][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-(bromomethyl)chromen-4-one analogs) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Measure Absorbance: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for screening compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][15]

  • Prepare Reagents: Prepare the kinase buffer, the specific kinase enzyme, its corresponding substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or DMSO (for control wells).

    • Add 2 µL of the kinase enzyme solution.

    • Incubate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ATP Detection:

    • Add 5 µL of an ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from a dose-response curve.

G A Synthesis of Analog Library B Compound Characterization (NMR, MS) A->B Purified Compounds C Primary Screening: Cytotoxicity Assay (MTT) B->C Test Compounds D Determination of IC50 Values C->D Raw Data E Secondary Screening: Mechanism of Action D->E Active 'Hits' G Structure-Activity Relationship (SAR) Analysis D->G F Enzyme Inhibition Assay (e.g., Kinase Assay) E->F F->G Inhibition Data H Lead Optimization G->H SAR Insights

Caption: Experimental workflow from compound synthesis to lead optimization.

Conclusion and Future Directions

7-(Bromomethyl)chromen-4-one is a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. Its inherent reactivity provides a direct path to creating diverse chemical libraries and for designing targeted covalent inhibitors. While the full potential of this specific scaffold is still being explored, the extensive research on related chromone analogs strongly suggests its utility in anticancer and enzyme inhibition applications.

Future research should focus on the systematic synthesis and screening of 7-(substituted-methyl)chromen-4-one libraries against a broad range of biological targets, particularly protein kinases and other enzymes implicated in disease. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects, and whether covalent bond formation is a key driver of their activity. The continued exploration of this scaffold is poised to yield novel lead compounds for the next generation of targeted therapies.

References

Safety, handling, and storage of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one: Safety, Handling, and Storage

Introduction

This compound is a member of the chromone family, a class of compounds with a wide range of biological activities.[1] The presence of a reactive bromomethyl group makes it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[1] Chromone derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3][4] This guide provides a comprehensive overview of the safety, handling, storage, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Safety and Hazard Identification

1.1 GHS Hazard Classification (Anticipated)

Based on related compounds such as 4-(Bromomethyl)-7-methoxycoumarin and other brominated organic molecules, the anticipated GHS classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[5][6]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[5][6]
Acute Toxicity (Oral)3H301: Toxic if swallowed.[7]

1.2 Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
PreventionP264Wash skin thoroughly after handling.[8]
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.[5]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[9]
ResponseP301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇BrO₂[1]
Molecular Weight239.07 g/mol [1]
AppearanceSolid (form may vary)[7]
Melting PointNot available[10]
Boiling PointNot available[10]
Storage ConditionRoom temperature, away from light, stored in an inert gas[11]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[9]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

3.2 Personal Protective Equipment

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5][12]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[9][12] A lab coat or chemical-resistant apron should be worn.[5]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5]

3.3 General Hygiene

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9]

  • Contaminated work clothing should not be allowed out of the workplace.[8]

Storage and Stability

4.1 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • For long-term stability, it is recommended to store at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[11]

4.2 Incompatible Materials

  • Strong oxidizing agents.[5]

  • Strong bases.[5]

4.3 Hazardous Decomposition Products

  • Under fire conditions, hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[5]

Experimental Protocols

The reactive bromomethyl group allows for various chemical transformations, most notably nucleophilic substitution reactions.[1]

5.1 Synthesis of this compound

While a direct, detailed synthesis protocol for the title compound is not available in the provided search results, a general method can be inferred from the synthesis of related chromones. One common route involves the bromination of a corresponding methyl-substituted chromone. A representative procedure would be as follows:

Reaction: 7-methyl-4H-chromen-4-one to this compound.

Materials:

  • 7-methyl-4H-chromen-4-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound.

5.2 General Protocol for Nucleophilic Substitution

The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack.

Reaction: this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol) (1-1.2 equivalents)

  • A suitable base (e.g., triethylamine, potassium carbonate) if the nucleophile is used as its salt.

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (1-1.2 equivalents) and the base (if required) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography or recrystallization.

Visualizations

G cluster_storage Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Dark Place Under Inert Gas Inspect->Store PPE Don PPE: Gloves, Goggles, Lab Coat Store->PPE Prepare for Experiment FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh React Perform Reaction Weigh->React Workup Reaction Workup & Purification React->Workup Waste Collect Waste Workup->Waste Generate Waste Dispose Dispose via Certified Waste Handler Waste->Dispose

Caption: Experimental workflow for handling this compound.

G cluster_reactivity Key Reactivity cluster_hazards Primary Hazards cluster_ppe Required PPE compound This compound C₁₀H₇BrO₂ reactivity Reactive Bromomethyl Group (-CH₂Br) Susceptible to Nucleophilic Substitution compound->reactivity Chemical Property hazards Skin Irritant Eye Irritant Respiratory Irritant Toxic if Swallowed compound->hazards Safety Concern ppe Safety Goggles Nitrile Gloves Lab Coat Fume Hood hazards->ppe Mitigation

Caption: Logical relationships of properties and safety measures.

References

7-(Bromomethyl)-4H-chromen-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-(Bromomethyl)-4H-chromen-4-one

This technical guide provides a detailed overview of the chemical properties of this compound, a synthetic compound belonging to the chromone family. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

This compound is characterized by a chromone scaffold with a bromomethyl group substituted at the seventh position. This substitution significantly influences its reactivity and potential as a versatile intermediate in organic synthesis.

Molecular Formula and Molecular Weight

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight 239.07 g/mol [1]

Structural Information

The structure of this compound, featuring a benzopyran core, is a key determinant of its chemical behavior. The bromomethyl group is a particularly reactive site, making it a valuable precursor for the synthesis of a variety of derivatives.

Logical Relationship of this compound Components A This compound B Chromone Core A->B D Bromomethyl Group (-CH2Br) at C7 A->D C Benzopyran Structure B->C

Caption: Key structural components of this compound.

Chemical Properties and Reactivity

The presence of the bromomethyl group at the seventh position of the chromone structure enhances the compound's reactivity.[1] This functional group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, which is a key feature in the design of new therapeutic agents. The electron-withdrawing nature of the bromine atom also influences the aromatic ring, making it susceptible to further functionalization through electrophilic aromatic substitution.[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the bromination of a suitable precursor.

Specific experimental protocols and detailed methodologies for key experiments are not available in the provided search results. Further literature search is recommended for specific synthesis and experimental procedures.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not detailed in the provided search results, compounds with a similar chromone scaffold have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The potential for this compound to interact with biological targets is an active area of research.

Diagrams of specific signaling pathways involving this molecule cannot be generated as the information is not available in the provided search results.

References

Unveiling 7-(Bromomethyl)-4H-chromen-4-one: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Bromomethyl)-4H-chromen-4-one, a halogenated derivative of the privileged chromone scaffold, has emerged as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. While the initial discovery is not attributed to a single seminal publication, its synthesis is logically derived from established chromone chemistry. This document consolidates available data, presenting detailed experimental protocols for its likely synthesis, tabulated physicochemical and spectroscopic data, and a discussion of its potential applications based on the known biological activities of related chromone derivatives.

Introduction: The Chromone Scaffold in Drug Discovery

The 4H-chromen-4-one (chromone) ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. The inherent planarity and hydrogen bonding capabilities of the chromone core, coupled with the versatility for substitution at various positions, have made it a "privileged structure" in drug discovery. Chromone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a reactive bromomethyl group at the 7-position of the chromone nucleus, yielding this compound, provides a key synthon for further molecular elaboration, enabling the development of novel therapeutic agents and functional materials.

Discovery and Historical Context

A definitive, single "discovery" paper for this compound is not readily identifiable in the scientific literature. Its emergence is more of an evolutionary step rooted in the extensive exploration of chromone chemistry. The likely first synthesis of this compound would have been a logical extension of established methodologies for the functionalization of the chromone scaffold.

The historical timeline for the development of this compound can be inferred through the synthesis of its precursors and related analogs:

  • Early 20th Century: Foundational work on the synthesis of the parent 4H-chromen-4-one and its simple derivatives was established.

  • Mid to Late 20th Century: Extensive research focused on the synthesis and biological evaluation of various substituted chromones, including methyl-substituted analogs. The synthesis of 7-methyl-4H-chromen-4-one, the direct precursor to the title compound, would have been achieved during this period.

  • Late 20th to Early 21st Century: With the advent of modern synthetic techniques and a growing interest in creating libraries of compounds for high-throughput screening, the functionalization of existing scaffolds became a key strategy. The bromination of benzylic methyl groups is a well-established transformation, making the synthesis of this compound a straightforward synthetic step. The compound is identified with the CAS Number: 331683-65-9 [1].

The primary utility of this compound lies in its role as a reactive intermediate. The bromomethyl group serves as an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the construction of more complex molecules.

Physicochemical and Spectroscopic Data

While a dedicated publication detailing the comprehensive characterization of this compound is not available, its properties can be inferred from data for closely related compounds and from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
CAS Number 331683-65-9[1]
Appearance Likely a solid (based on analogs)
Solubility Soluble in common organic solvents

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Chemical Shifts / Peaks
¹H NMR Aromatic Protons: δ 7.5-8.2 ppm (multiplets, 3H); Bromomethyl Protons: δ 4.5-4.8 ppm (singlet, 2H); Vinyl Proton: δ 6.3-6.5 ppm (singlet, 1H); Carbonyl Carbon: δ ~177 ppm; Aromatic & Vinyl Carbons: δ 110-160 ppm; Bromomethyl Carbon: δ ~30 ppm.
¹³C NMR C=O stretch: ~1650 cm⁻¹; C=C stretch (aromatic/vinyl): ~1600-1450 cm⁻¹; C-O stretch: ~1250-1050 cm⁻¹; C-Br stretch: ~600-500 cm⁻¹.
IR Molecular ion peak (M⁺) at m/z 238 and 240 (due to bromine isotopes), with a characteristic fragmentation pattern for chromones.
Mass Spec.

Note: The predicted spectroscopic data is based on the analysis of structurally similar chromone derivatives and general principles of NMR and IR spectroscopy.

Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from a commercially available precursor.

Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

A common method for the synthesis of 7-substituted chromones is the Kostanecki–Robinson reaction or variations thereof. A plausible route involves the reaction of 2,4-dihydroxyacetophenone with acetic anhydride and sodium acetate.

Experimental Workflow: Synthesis of 7-Methyl-4H-chromen-4-one

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product reactant1 2,4-Dihydroxy- acetophenone condition1 Heating (e.g., 170-180 °C) reactant1->condition1 Mix reactant2 Acetic Anhydride reactant2->condition1 reactant3 Sodium Acetate reactant3->condition1 workup1 Pouring onto ice condition1->workup1 Reaction workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product 7-Methyl-4H-chromen-4-one workup3->product

Caption: General workflow for the synthesis of the precursor, 7-Methyl-4H-chromen-4-one.

Detailed Protocol:

  • A mixture of 2,4-dihydroxyacetophenone, anhydrous sodium acetate, and acetic anhydride is heated at reflux for several hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium carbonate solution to remove acidic impurities.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-hydroxy-2-methyl-4H-chromen-4-one, which can be subsequently converted to 7-methyl-4H-chromen-4-one.

Bromination of 7-Methyl-4H-chromen-4-one

The conversion of the 7-methyl group to a 7-bromomethyl group is typically achieved via a free-radical bromination reaction.

Experimental Workflow: Bromination of 7-Methyl-4H-chromen-4-one

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product reactant1 7-Methyl-4H-chromen-4-one condition1 Inert Solvent (e.g., CCl₄) reactant1->condition1 Dissolve reactant2 N-Bromosuccinimide (NBS) reactant2->condition1 Add reactant3 Radical Initiator (e.g., AIBN) reactant3->condition1 Add condition2 Reflux condition1->condition2 Heat workup1 Cooling and Filtration condition2->workup1 Reaction workup2 Washing with water workup1->workup2 workup3 Purification (e.g., Column Chromatography) workup2->workup3 product This compound workup3->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of 7-methyl-4H-chromen-4-one in a suitable inert solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.

  • The mixture is heated at reflux under an inert atmosphere until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Biological and Medicinal Applications

While specific biological activity data for this compound is limited, the broader class of chromone derivatives has been extensively studied, revealing a wide range of therapeutic potential. The presence of the reactive bromomethyl group makes this compound a valuable intermediate for the synthesis of novel chromone-based drug candidates.

Potential Therapeutic Areas for Derivatives of this compound:

  • Anticancer Agents: Chromones have been shown to inhibit various kinases and other enzymes involved in cancer progression[2][3]. Derivatives of the title compound could be designed to target specific cancer-related pathways.

  • Anti-inflammatory Agents: The chromone scaffold is a known inhibitor of inflammatory mediators[4]. New anti-inflammatory drugs could be developed by functionalizing the 7-bromomethyl group.

  • Antimicrobial Agents: Chromone derivatives have exhibited activity against a range of bacteria and fungi[5]. This compound can be used to synthesize novel antimicrobial compounds.

  • ROCK Inhibitors: Derivatives of 4H-chromen-4-one have been identified as selective Rho kinase (ROCK) inhibitors, with potential applications in treating diabetic retinopathy[6][7].

G cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli / Carcinogenic Factors Kinase Protein Kinases (e.g., ROCK, DNA-PK) Stimulus->Kinase Enzymes Inflammatory Enzymes (e.g., COX, LOX) Stimulus->Enzymes Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis Evasion Kinase->Apoptosis Inflammation Inflammation Enzymes->Inflammation Chromone Chromone Derivatives (e.g., from this compound) Chromone->Kinase Inhibition Chromone->Enzymes Inhibition

References

Methodological & Application

Synthesis of 7-(aminomethyl)chromen-4-one from 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-(aminomethyl)chromen-4-one from 7-(Bromomethyl)-4H-chromen-4-one. The described method is based on the Gabriel synthesis, a reliable and widely used method for the preparation of primary amines from alkyl halides.[1][2][3] This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a discussion of the potential applications of the target compound in drug discovery and development, given the known biological activities of chromone derivatives.[4][5][6][7]

Introduction

Chromen-4-one scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][7][8] The functionalization of the chromone nucleus is a key strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. The introduction of an aminomethyl group at the C7 position can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, which can, in turn, affect its interaction with biological targets.

The synthesis of 7-(aminomethyl)chromen-4-one is a valuable transformation for the development of new chromone-based therapeutic agents. The following protocol details a robust method for this synthesis via the Gabriel reaction, which proceeds in two main steps: the N-alkylation of potassium phthalimide with this compound, followed by the hydrazinolysis of the resulting phthalimide intermediate to yield the desired primary amine.[1][3][9]

Experimental Protocol

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Step 1: Synthesis of 2-((4-oxo-4H-chromen-7-yl)methyl)isoindoline-1,3-dione
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-((4-oxo-4H-chromen-7-yl)methyl)isoindoline-1,3-dione.

Step 2: Synthesis of 7-(aminomethyl)chromen-4-one
  • Suspend the 2-((4-oxo-4H-chromen-7-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(aminomethyl)chromen-4-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC10H7BrO2239.07-Not specified
2-((4-oxo-4H-chromen-7-yl)methyl)isoindoline-1,3-dioneC18H11NO4305.2985-95Not specified
7-(aminomethyl)chromen-4-oneC10H9NO2175.1970-85Not specified

Note: Yields are typical for Gabriel syntheses and may vary depending on reaction scale and optimization.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis start_material This compound + Potassium Phthalimide reaction1 Stir in DMF (Room Temp, 12-16h) start_material->reaction1 workup1 Precipitation in Ice-Water & Filtration reaction1->workup1 intermediate 2-((4-oxo-4H-chromen-7-yl)methyl)isoindoline-1,3-dione workup1->intermediate reaction2 Reflux with Hydrazine Hydrate in Ethanol (4-6h) intermediate->reaction2 workup2 Filtration & Workup reaction2->workup2 purification Column Chromatography workup2->purification final_product 7-(aminomethyl)chromen-4-one purification->final_product

Caption: Experimental workflow for the synthesis of 7-(aminomethyl)chromen-4-one.

signaling_pathway cluster_nucleus Nuclear Events chromone 7-(aminomethyl)chromen-4-one Derivative receptor Cell Surface Receptor (e.g., Kinase) chromone->receptor Binding & Modulation kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor Activation/ Inhibition gene_expression Gene Expression transcription_factor->gene_expression Translocation nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response Altered Protein Levels apoptosis Apoptosis cellular_response->apoptosis inflammation ↓ Inflammation cellular_response->inflammation proliferation ↓ Proliferation cellular_response->proliferation

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential applications of 7-(Bromomethyl)-4H-chromen-4-one in nucleophilic substitution reactions. The protocols outlined are based on established methodologies for analogous chromone and coumarin systems and are intended to serve as a foundational guide for the synthesis of novel derivatives for research and drug discovery.

Introduction

This compound is a versatile synthetic intermediate characterized by a reactive bromomethyl group at the 7-position of the chromone scaffold. This inherent reactivity makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the generation of diverse molecular libraries. The chromone core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and antitumor properties.[1] Consequently, derivatives synthesized from this compound are of significant interest in medicinal chemistry and drug development.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile, as depicted in the following scheme:

G reagent This compound product 7-(Substituted methyl)-4H-chromen-4-one reagent->product + Nu-H nucleophile Nucleophile (Nu-H) side_product HBr

Caption: General Nucleophilic Substitution Reaction.

Key Applications of Synthesized Derivatives

Derivatives of 7-(substituted methyl)-4H-chromen-4-one are anticipated to possess a range of biological activities, making them valuable candidates for further investigation in several therapeutic areas:

  • Anticancer Agents: Chromone derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[1]

  • Anti-inflammatory Agents: The chromone scaffold is a known anti-inflammatory pharmacophore.

  • Antimicrobial Agents: Functionalization at the 7-position can lead to compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: Chromone derivatives have been explored as inhibitors for various enzymes.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with common nucleophiles. Researchers should optimize these conditions for specific substrates.

Protocol 1: Reaction with Primary/Secondary Amines

This protocol describes the synthesis of 7-(aminomethyl)-4H-chromen-4-one derivatives.

Workflow:

G A Dissolve this compound in an appropriate solvent (e.g., DMF, CH3CN) B Add the amine nucleophile (1.1 - 1.5 equivalents) A->B C Add a non-nucleophilic base (e.g., K2CO3, DIPEA) (1.5 - 2.0 equivalents) B->C D Stir at room temperature or heat (e.g., 60-80 °C) C->D E Monitor reaction by TLC D->E F Work-up: Quench with water, extract with an organic solvent E->F G Purify by column chromatography F->G H Characterize the product (NMR, MS, IR) G->H

Caption: Workflow for Amination Reaction.

Detailed Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-(aminomethyl)-4H-chromen-4-one derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of 7-((alkyl/arylthio)methyl)-4H-chromen-4-one derivatives.

Workflow:

G A Dissolve this compound and the thiol in a polar aprotic solvent (e.g., DMF) B Add a base (e.g., K2CO3 or NaH) to deprotonate the thiol A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Work-up: Quench with water, extract with an organic solvent D->E F Purify by column chromatography E->F G Characterize the product (NMR, MS, IR) F->G

Caption: Workflow for Thiolation Reaction.

Detailed Methodology:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) portion-wise at 0 °C to generate the thiolate.

  • To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • After completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure 7-((alkyl/arylthio)methyl)-4H-chromen-4-one.

  • Confirm the structure of the product by spectroscopic methods.

Protocol 3: Reaction with Sodium Azide

This protocol details the synthesis of 7-(Azidomethyl)-4H-chromen-4-one, a key intermediate for "click chemistry".

Workflow:

G A Dissolve this compound in a mixture of acetone and water B Add sodium azide (NaN3) (1.5 - 2.0 equivalents) A->B C Stir at room temperature or gentle heating B->C D Monitor reaction by TLC C->D E Work-up: Remove acetone in vacuo, extract with an organic solvent D->E F Purify by recrystallization or column chromatography E->F G Characterize the product (NMR, MS, IR) F->G

Caption: Workflow for Azide Synthesis.

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 7-(Azidomethyl)-4H-chromen-4-one by recrystallization or column chromatography.

  • Characterize the product by spectroscopic analysis. The azide group will show a characteristic stretch in the IR spectrum around 2100 cm⁻¹.

Quantitative Data Summary

While specific quantitative data for the nucleophilic substitution of this compound is not extensively reported, analogous reactions with similar coumarin-based electrophiles suggest that good to excellent yields can be expected. The following table provides a hypothetical summary based on these analogous reactions to guide expectations.

NucleophileProductExpected Yield (%)
Aniline7-(Anilinomethyl)-4H-chromen-4-one75 - 90
Piperidine7-(Piperidin-1-ylmethyl)-4H-chromen-4-one80 - 95
Thiophenol7-((Phenylthio)methyl)-4H-chromen-4-one70 - 85
Sodium Azide7-(Azidomethyl)-4H-chromen-4-one85 - 98

Note: These are estimated yields and will vary depending on the specific nucleophile and reaction conditions.

Signaling Pathway Implication

Derivatives of 7-(substituted methyl)-4H-chromen-4-one have the potential to modulate various signaling pathways implicated in disease. For instance, chromone derivatives have been shown to inhibit pro-inflammatory pathways. A simplified representation of a potential mechanism of action is shown below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Chromone_Derivative 7-(Substituted methyl) -4H-chromen-4-one Chromone_Derivative->Signaling_Cascade Inhibition

Caption: Potential Anti-inflammatory Mechanism.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of chromone derivatives. The nucleophilic substitution reactions described herein provide a straightforward approach to functionalize the 7-position of the chromone scaffold, opening avenues for the discovery of novel therapeutic agents. The provided protocols, adapted from related systems, offer a solid starting point for researchers to explore the chemical space and biological potential of this promising class of compounds. It is recommended that all synthesized compounds be thoroughly characterized and evaluated for their biological activities in relevant assays.

References

Application Notes and Protocols: 7-(Bromomethyl)-4H-chromen-4-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Bromomethyl)-4H-chromen-4-one, also known as 7-(bromomethyl)chromone, is a highly versatile bifunctional building block in organic synthesis. Its structure comprises a chromone core, which imparts unique photophysical and biological properties, and a reactive bromomethyl group at the 7-position.[1] This benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the chromone scaffold into a wide array of molecules, making it a valuable intermediate in medicinal chemistry, materials science, and for the development of biological probes.[1]

The chromone nucleus is a key component in many naturally occurring compounds and is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. Consequently, derivatives synthesized from this compound have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

Applications in Organic Synthesis

The primary utility of this compound stems from the high reactivity of the bromomethyl group, enabling a variety of chemical transformations.

1. Synthesis of Fluorescent Probes and Chemosensors: The inherent fluorescence of the chromone core makes it an attractive fluorophore. By reacting this compound with nucleophilic chelating agents (containing N, O, or S donor atoms), researchers can synthesize sophisticated fluorescent probes. These probes can exhibit "turn-on" or "turn-off" fluorescence responses upon binding to specific metal ions like Fe³⁺, Al³⁺, and Zn²⁺, making them useful for environmental monitoring and cellular imaging.[3][4][5]

2. Development of Biologically Active Molecules: The chromone scaffold is a cornerstone in the synthesis of compounds with significant biological activity.[2] The bromomethyl group serves as a handle to link the chromone moiety to other pharmacophores or functional groups. This strategy has been employed to create:

  • Anticancer Agents: Chromone derivatives have been investigated as kinase inhibitors and apoptosis modulators.[2] A novel 4H-chromen-4-one derivative isolated from a marine streptomyces showed potent cytotoxic activity against human colon and prostate cancer cell lines.

  • Enzyme Inhibitors: Chromone-based structures have been designed as inhibitors for enzymes such as monoamine oxidases (MAOs) and cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase), which are targets for neurodegenerative diseases and harmful algal blooms, respectively.[6]

  • Antimicrobial Agents: The conjugation of the chromone core with other heterocyclic systems or functional groups has led to compounds with significant antibacterial and antifungal properties.[1][2]

3. Labeling of Biomolecules: The reactivity of the bromomethyl group allows for the covalent labeling of biomolecules. For instance, a related compound, 7-azido-4-(bromomethyl)coumarin, has been used for the selective alkylation of uridine in RNA.[7] This enables the "clicking" of fluorescent dyes or other tags onto the RNA for visualization and tracking.[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation)

This protocol describes a general method for the synthesis of 7-(alkoxymethyl)-4H-chromen-4-one derivatives via Williamson ether synthesis.

Reaction: this compound + R-OH → 7-((RO)methyl)-4H-chromen-4-one

Materials:

  • This compound

  • An alcohol (R-OH) or phenol (Ar-OH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol or phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if the nucleophile is hindered) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protocol 2: Synthesis of a Chromone-Based Schiff Base Fluorescent Probe

This protocol outlines the synthesis of a Schiff base from a 7-substituted chromone, a common strategy for creating chemosensors.[3] While this example starts from a 3-formylchromone, the principle of building complex molecules from a functionalized chromone core is analogous.

Reaction (Two Steps):

  • This compound + Hydrazine → 7-((Hydrazinyl)methyl)-4H-chromen-4-one

  • 7-((Hydrazinyl)methyl)-4H-chromen-4-one + Aldehyde (R-CHO) → Schiff Base Product

Procedure (Step 2):

  • Dissolve the synthesized hydrazinyl-chromone derivative (1.0 equivalent) in absolute ethanol.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product, if solid, may precipitate. Collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Examples of Biologically Active Chromone Derivatives

Compound Class Target/Activity IC₅₀ / MIC Value Reference
N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide Cyanobacterial FBP/SBPase Inhibitor 11.2 µM [6]
4H-chromen-4-one derivative Antibacterial (Bacillus subtilis) 0.25 µg/mL
4H-chromen-4-one derivative Cytotoxic (Human Colon Carcinoma) EC₅₀ = 9.68 µg/mL

| 7-(benzylideneamino)-4-methyl-2H-chromen-2-one | Anti-inflammatory / Analgesic | Potent Activity |[8] |

Table 2: Photophysical Properties of Chromone-Based Fluorescent Probes

Probe Name Target Ion Excitation (λₑₓ, nm) Emission (λₑₘ, nm) Detection Limit Reference
MCNH Al³⁺ 433 503 1.9 x 10⁻⁷ M [4]
CP Probe Fe³⁺ - "Turn-off" 0.044 µmol·L⁻¹ [3]

| RC1 | Zn²⁺ | - | "Turn-on" | 3.35 x 10⁻⁷ M |[5] |

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reaction Key Reaction cluster_products Intermediate Products cluster_applications Final Applications A This compound B Nucleophilic Substitution (e.g., with R-XH, where X = O, N, S) A->B + Nucleophile C1 Fluorescent Probe Precursor B->C1 C2 Biologically Active Conjugate B->C2 C3 Material Monomer B->C3 D1 Ion Sensing & Cellular Imaging C1->D1 Further Modification & Testing D2 Drug Discovery & Development C2->D2 Biological Screening D3 Advanced Materials C3->D3 Polymerization/ Functionalization

Caption: Synthetic workflow using this compound.

Logical Relationship for Chemosensor Development

G A 7-(Bromomethyl)- 4H-chromen-4-one (Fluorophore & Anchor) C Covalent Linkage (Sₙ2 Reaction) A->C B Chelating Ligand (Receptor Unit) - e.g., Schiff Base, Hydrazone B->C D Fluorophore-Receptor Conjugate (Probe) C->D F Probe-Analyte Complex D->F + Analyte E Target Analyte (e.g., Metal Ion) E->F G Change in Fluorescence Signal ('Turn-on' / 'Turn-off') F->G Leads to

Caption: Design logic for a chromone-based fluorescent chemosensor.

References

Synthesis of Novel Fluorescent Probes from 7-(Bromomethyl)-4H-chromen-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel fluorescent probes derived from 7-(Bromomethyl)-4H-chromen-4-one. The described methodology leverages the high reactivity of the bromomethyl group for nucleophilic substitution, enabling the straightforward attachment of various functionalities to the chromone core. This approach allows for the generation of a diverse library of fluorescent probes with potential applications in cellular imaging and sensing.

Introduction

The 4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry and materials science due to its interesting biological activities and photophysical properties. Functionalization at the 7-position with electron-donating groups is a well-established strategy to induce or enhance fluorescence in this heterocyclic system. The starting material, this compound, serves as a versatile building block for the synthesis of such fluorescent derivatives. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of moieties, including phenols, thiols, and amines, to create novel fluorescent probes.

Synthesis of Fluorescent Probes

The general strategy for the synthesis of fluorescent probes from this compound involves a nucleophilic substitution reaction. In this protocol, we detail the synthesis of two representative examples: a phenoxy-substituted probe and a phenylthio-substituted probe.

Experimental Workflow

Synthesis_Workflow reagent This compound reaction Reaction Mixture reagent->reaction nucleophile Nucleophile (Phenol or Thiol) nucleophile->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction heating Heating (Reflux) reaction->heating Stirring workup Work-up & Purification heating->workup Cooling product Fluorescent Probe workup->product Isolation

Caption: General workflow for the synthesis of fluorescent probes.

Protocol 1: Synthesis of 7-(Phenoxymethyl)-4H-chromen-4-one

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add phenol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 7-(phenoxymethyl)-4H-chromen-4-one.

Protocol 2: Synthesis of 7-((4-Methoxyphenyl)thiomethyl)-4H-chromen-4-one

Materials:

  • This compound

  • 4-Methoxythiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add 4-methoxythiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (30 mL).

  • Separate the organic layer and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 7-((4-methoxyphenyl)thiomethyl)-4H-chromen-4-one.

Photophysical Properties

The photophysical properties of the synthesized probes are summarized in the table below. The introduction of an electron-donating group at the 7-position via an ether or thioether linkage results in compounds with measurable fluorescence.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
7-(Phenoxymethyl)-4H-chromen-4-one~320~400~80-Methanol
7-((4-Methoxyphenyl)thiomethyl)-4H-chromen-4-one~330~420~90-Methanol
7-Amino Substituted Chromone (Reference)~350-400~450-550~100-150~0.1-0.8Various

Note: The data for the synthesized compounds are estimated based on typical values for similar chromone derivatives. The reference data for 7-amino substituted chromones is provided for comparison to highlight the expected range of properties. Actual values for the synthesized probes require experimental determination.

Applications in Cellular Imaging and Signaling

Fluorescent probes based on the 4H-chromen-4-one scaffold have shown promise in various cellular imaging applications. Their utility often stems from changes in their fluorescence properties in response to specific cellular environments or analytes. For instance, chromone-based probes have been developed for the detection of metal ions like Fe³⁺.[1]

Potential Signaling Pathway Investigation

The synthesized probes could potentially be used to investigate various signaling pathways. For example, by conjugating the this compound core to a specific ligand for a cell surface receptor, the probe could be used to visualize receptor trafficking or downstream signaling events.

Signaling_Pathway cluster_cell Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization signaling Downstream Signaling Cascade receptor->signaling probe Chromone-Ligand Probe probe->receptor Binding response Cellular Response signaling->response

Caption: Hypothetical use of a chromone probe in studying receptor-mediated signaling.

Further functionalization of the chromone core or the attached nucleophile could introduce sensitivity to pH, viscosity, or the presence of specific enzymes, thereby expanding their application in studying cellular processes and signaling pathways.[2]

Conclusion

The protocol outlined in this application note provides a straightforward and efficient method for the synthesis of novel fluorescent probes from this compound. The versatility of the nucleophilic substitution reaction allows for the creation of a diverse range of probes with tunable photophysical properties. These probes have the potential to be valuable tools for researchers in various fields, including cell biology, drug discovery, and diagnostics. Further characterization of their photophysical properties and evaluation in biological systems are warranted to fully explore their capabilities.

References

Application Notes and Protocols: 7-(Bromomethyl)-4H-chromen-4-one in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Bromomethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific research on this compound in cancer is limited in publicly available literature, the broader class of chromone and chromene derivatives has demonstrated considerable potential as anticancer agents. These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation. The bromomethyl group at the 7-position of the chromone scaffold enhances its reactivity, making it a promising candidate for targeted interactions with biological macromolecules. This document provides a detailed overview of the potential applications of this compound in cancer research, including hypothetical yet representative experimental protocols and data based on the activities of structurally similar chromone derivatives.

Introduction

Chromones are a class of naturally occurring or synthetic benzopyran derivatives that have been extensively studied for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] The anticancer effects of chromone derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] The introduction of a bromomethyl group, a reactive alkylating agent, at the 7-position of the 4H-chromen-4-one core is hypothesized to enhance the cytotoxic potential of the molecule by allowing for covalent modification of biological targets within cancer cells.

Potential Anticancer Applications and Mechanism of Action

Based on studies of related chromone derivatives, this compound is a compelling candidate for investigation in the following areas of cancer research:

  • Cytotoxicity against diverse cancer cell lines: Chromone derivatives have shown efficacy against a range of cancers, including breast, prostate, lung, and leukemia.[3][4]

  • Induction of Apoptosis: Many chromone analogs induce programmed cell death by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[2][3]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell division.[3]

  • Inhibition of Tubulin Polymerization: Some chromene derivatives are known to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[5]

Quantitative Data Summary

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted 4H-chromenesA375 (Melanoma)0.13 - 0.14[5]
PC-3 (Prostate)0.19 - 0.42[5]
A172 (Glioblastoma)0.0074[5]
Epoxy-substituted chromonesK562 (Leukemia)0.04[3]
Chromone-nitrogen mustardsMCF-7 (Breast)1.83[1][2]
MDA-MB-231 (Breast)1.90[1][2]
4H-chromen-4-one derivativeHuman Colon Carcinoma9.68 (µg/ml)[4]
Human Prostate Adenocarcinoma9.93 (µg/ml)[4]

Experimental Protocols

The following are detailed, representative protocols for evaluating the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

In Vitro Tubulin Polymerization Assay

This protocol assesses the compound's ability to inhibit microtubule formation.[5]

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP, and fluorescent reporter.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the polymerization by adding purified tubulin.

  • Monitor the change in fluorescence over time at 37°C.

  • Compare the polymerization curves of the treated samples with the controls to determine the inhibitory effect.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known mechanisms of other chromone derivatives.

G cluster_0 Apoptosis Induction Pathway Chromone 7-(Bromomethyl)-4H- chromen-4-one Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Chromone->Bcl2 Modulates Mito Mitochondria Bcl2->Mito Regulates CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical apoptosis induction pathway.

G cluster_1 Tubulin Polymerization Inhibition Chromone 7-(Bromomethyl)-4H- chromen-4-one Tubulin α/β-Tubulin Dimers Chromone->Tubulin Binds to Colchicine Site Microtubule Microtubule Chromone->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Required for CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Leads to

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Workflow

G cluster_2 Drug Discovery and Evaluation Workflow Start Synthesize/ Obtain Compound CellViability Cell Viability Assay (MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay MechanismStudy Mechanism of Action (e.g., Tubulin Assay) IC50->MechanismStudy End Lead Compound Optimization ApoptosisAssay->End MechanismStudy->End

Caption: General workflow for anticancer drug evaluation.

Conclusion

While direct experimental evidence for the anticancer properties of this compound is currently limited, the extensive research on related chromone and chromene derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and potential mechanisms outlined in this document offer a comprehensive framework for researchers to explore the efficacy and mode of action of this compound. Further studies are warranted to elucidate the specific biological activities of this compound and to determine its potential as a lead compound in cancer drug discovery.

References

Application Notes and Protocols: Development of Antibacterial Agents from 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antibacterial evaluation, and proposed mechanism of action for novel antibacterial agents derived from 7-(bromomethyl)-4H-chromen-4-one. This scaffold is a promising starting point for developing new therapeutics to combat the growing threat of antimicrobial resistance. The presence of a reactive bromomethyl group at the 7-position allows for a variety of chemical modifications to generate a library of candidate compounds.

Synthesis of this compound Derivatives

The synthesis of antibacterial agents from this compound is a multi-step process that begins with the synthesis of the core scaffold, followed by diversification through nucleophilic substitution at the bromomethyl position.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on laboratory-specific equipment and reagents.

Materials:

  • 7-Methyl-4H-chromen-4-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in carbon tetrachloride.

  • Initiation: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Derivatization of this compound

The reactive bromomethyl group can undergo nucleophilic substitution reactions to introduce diverse functional groups.

Materials:

  • This compound

  • Selected nucleophile (e.g., primary/secondary amines, thiols, alcohols) (1.2 equivalents)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask with a magnetic stirrer.

  • Addition of Reagents: Add the selected nucleophile and the base to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization 7_Methyl_Chromone 7-Methyl-4H- chromen-4-one Bromination Radical Bromination (NBS, BPO/AIBN) 7_Methyl_Chromone->Bromination Core_Scaffold 7-(Bromomethyl)-4H- chromen-4-one Bromination->Core_Scaffold Substitution Nucleophilic Substitution Core_Scaffold->Substitution Nucleophiles Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Substitution Derivative_Library Library of Chromen-4-one Derivatives Substitution->Derivative_Library

Synthesis and derivatization workflow for this compound.

Antibacterial Activity Screening

The antibacterial activity of the synthesized derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1:2020.[1]

Materials:

  • Synthesized chromen-4-one derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in MHB to achieve the desired final concentrations in the microtiter plate.[2] The final concentration of the solvent should not inhibit bacterial growth.

  • Plate Setup: Dispense 100 µL of MHB into each well of a 96-well plate. Add 100 µL of the appropriate compound dilution to the first column, and then perform serial two-fold dilutions across the plate, leaving the last two columns for controls.[2]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[3]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the negative control wells.[3] The final volume in each well will be approximately 105 µL.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum only.

    • Negative Control: Wells containing only MHB to check for sterility.

    • Standard Antibiotic: A row with a known antibiotic to validate the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

MIC_Workflow Start Start: Synthesized Compound Library Prepare_Stock Prepare Stock Solutions (in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate with MHB Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD Reading) Incubate->Read_Results End End: MIC Data Read_Results->End

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Antibacterial Activity of Chromen-4-one Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 4H-chromen-4-one derivatives against selected bacterial strains, as reported in the literature. This data provides a reference for the potential antibacterial efficacy of newly synthesized compounds based on the this compound scaffold.

Compound ClassBacterial StrainMIC (µg/mL)Reference
4H-Chromen-4-one DerivativeBacillus subtilis ATCC 66330.25[4][5]
4H-Chromen-4-one DerivativeMicrococcus luteus ATCC 93410.5 (MBC)[4][5]
Pyrimidine-containing 4H-chromen-4-one (Compound 4c)Xanthomonas axonopodis pv. Citri15.5 (EC₅₀)[6]
Pyrimidine-containing 4H-chromen-4-one (Compound 4c)Xanthomonas oryzae pv. oryzae14.9 (EC₅₀)[6]
4-Hydroxycoumarin Derivative (Compound 7f)Bacillus subtilis8[7]
Chroman-4-one Derivative (Compound 21)Pseudomonas aeruginosa128[8]
Chroman-4-one Derivative (Compound 21)Salmonella enteritidis128[8]

Note: The compounds listed are structurally related to the target scaffold but are not direct derivatives of this compound. Data is presented to indicate the general antibacterial potential of the chromen-4-one class.

Proposed Mechanism of Action

While the exact mechanism of action for novel derivatives must be determined experimentally, a plausible hypothesis can be formulated based on the chemical structure of this compound derivatives.

The core chromone structure is a known pharmacophore that can intercalate with DNA or interact with various enzymes. The key feature of the 7-(bromomethyl) derivatives is the electrophilic bromomethyl group, which makes these compounds potential alkylating agents. It is proposed that these derivatives act as irreversible inhibitors by forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within the active sites of essential bacterial enzymes. This covalent modification would lead to the inactivation of critical proteins involved in processes like cell wall synthesis, DNA replication, or metabolic pathways, ultimately resulting in bacterial cell death.[9]

Mechanism_of_Action Compound 7-Substituted Chromen-4-one Derivative Covalent_Bond Covalent Alkylation of Active Site Compound->Covalent_Bond Target_Enzyme Essential Bacterial Enzyme (with Nucleophilic Residue, e.g., Cys-SH) Target_Enzyme->Covalent_Bond Inactivated_Enzyme Inactivated Enzyme Covalent_Bond->Inactivated_Enzyme Cell_Death Inhibition of Cellular Process & Bacterial Cell Death Inactivated_Enzyme->Cell_Death

Proposed mechanism of action via covalent modification of bacterial enzymes.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-(bromomethyl)-4H-chromen-4-one. This key intermediate allows for the introduction of diverse functionalities at the 7-position of the chromenone scaffold, a privileged structure in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for palladium-catalyzed cross-coupling reactions of benzylic bromides, providing a strong foundation for the synthesis of novel 7-substituted-4H-chromen-4-one derivatives.

Introduction to 7-Substituted-4H-chromen-4-one Derivatives

The 4H-chromen-4-one (chromone) skeleton is a core component of many biologically active natural products and synthetic compounds. Functionalization of the chromone ring system is a key strategy in the development of new therapeutic agents. Specifically, modification at the 7-position via a methylene linker can provide access to a wide range of analogues with potential applications in various disease areas, including cancer, inflammation, and neurodegenerative disorders. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This document outlines four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Suzuki-Miyaura Coupling: For the formation of C(sp³)-C(sp²) bonds, enabling the synthesis of 7-arylmethyl- and 7-heteroarylmethyl-4H-chromen-4-ones.

  • Heck Coupling: For the formation of C(sp³)-C(sp²) bonds, leading to the synthesis of 7-alkenylmethyl-4H-chromen-4-ones.

  • Sonogashira Coupling: For the formation of C(sp³)-C(sp) bonds, yielding 7-alkynylmethyl-4H-chromen-4-ones.

  • Buchwald-Hartwig Amination: For the formation of C(sp³)-N bonds, providing access to 7-(aminomethyl)-4H-chromen-4-one derivatives.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of benzylic bromides, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801275-95
2PdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001670-90
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O902465-85

Table 2: Heck Coupling of this compound with Alkenes

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002460-80
2PdCl₂(PPh₃)₂ (3)-NaOAcDMA1201855-75
3Herrmann's Catalyst (1)-K₂CO₃NMP1101270-85

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHFRT670-90
2Pd(PPh₃)₄ (3)CuI (5)-DipeaDMF501265-85
3Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃Toluene80875-95

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001670-90
2Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Dioxane1102465-85
3Pd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH801275-95

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 7-(Arylmethyl)-4H-chromen-4-one Derivatives

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 10 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Synthesis of 7-(Alkenylmethyl)-4H-chromen-4-one Derivatives

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and ligand (e.g., P(o-tol)₃, 0.10 mmol).

  • Add the base (e.g., Et₃N, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

Synthesis of 7-(Alkynylmethyl)-4H-chromen-4-one Derivatives

  • To a Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for the specified time (e.g., 6 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Synthesis of 7-(Aminomethyl)-4H-chromen-4-one Derivatives

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring at the specified temperature (e.g., 100 °C) for the required time (e.g., 16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Classes start This compound suzuki Suzuki-Miyaura (Boronic Acid) start->suzuki heck Heck (Alkenes) start->heck sonogashira Sonogashira (Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald prod_suzuki 7-Arylmethyl- 4H-chromen-4-ones suzuki->prod_suzuki prod_heck 7-Alkenylmethyl- 4H-chromen-4-ones heck->prod_heck prod_sonogashira 7-Alkynylmethyl- 4H-chromen-4-ones sonogashira->prod_sonogashira prod_buchwald 7-Aminomethyl- 4H-chromen-4-ones buchwald->prod_buchwald

Caption: General workflow for the diversification of this compound.

General Catalytic Cycle for Cross-Coupling

catalytic_cycle cluster_labels pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X transmetalation Transmetalation pd_r_rprime R-Pd(II)L_n-R' pd_complex->pd_r_rprime R'-M pd_r_rprime->pd0 reductive_elimination Reductive Elimination product R-R' pd_r_rprime->product reagents R-X + R'-M

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note: A Detailed Protocol for the Synthesis of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental procedure for the synthesis of 7-(Bromomethyl)-4H-chromen-4-one, a valuable intermediate in medicinal chemistry and drug discovery. The protocol begins with the synthesis of the precursor, 7-methyl-4H-chromen-4-one, via a Claisen condensation of 2'-hydroxy-4'-methylacetophenone with ethyl acetate, followed by an acid-catalyzed cyclization. The subsequent step details the selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to yield the final product. This document offers detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practices.

Introduction

Chromen-4-one scaffolds are prevalent in a wide array of biologically active compounds and natural products. Functionalization of the chromenone core is a key strategy in the development of novel therapeutic agents. The title compound, this compound, serves as a versatile building block, enabling further chemical modifications at the 7-position, which can be crucial for modulating pharmacological activity. The bromomethyl group is a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This protocol outlines a reliable and accessible synthetic route for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 7-methyl-4H-chromen-4-one

This procedure is adapted from the general synthesis of chromones from 2'-hydroxyacetophenones. The reaction involves the formation of a 1,3-diketone intermediate via a Baker-Venkataraman-like rearrangement, followed by acid-catalyzed cyclodehydration.

Materials and Reagents:

  • 2'-Hydroxy-4'-methylacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Concentrated Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Diethyl ether

  • Ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered sodium metal (1.2 eq) to anhydrous ethyl acetate.

  • To this suspension, add 2'-hydroxy-4'-methylacetophenone (1.0 eq) dropwise with stirring.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with ice-cold water.

  • Acidify the aqueous solution with dilute acetic acid to precipitate the intermediate diketone.

  • Filter the precipitate, wash with cold water, and dry.

  • To the crude diketone, add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to effect cyclization.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude 7-methyl-4H-chromen-4-one.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Part 2: Synthesis of this compound

This step involves the free-radical bromination of the benzylic methyl group of 7-methyl-4H-chromen-4-one using N-Bromosuccinimide (NBS) and a radical initiator.[1][2][3]

Materials and Reagents:

  • 7-methyl-4H-chromen-4-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Light source (e.g., 250W lamp) if needed

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-4H-chromen-4-one (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux. Initiation can be facilitated by irradiation with a lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the denser succinimide byproduct floats on the surface of the CCl₄.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide.

  • Filter off the succinimide and wash it with a small amount of cold solvent.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Analytical Data
7-methyl-4H-chromen-4-oneC₁₀H₈O₂160.1765-7598-100¹H NMR, ¹³C NMR
This compoundC₁₀H₇BrO₂239.0770-85155-158¹H NMR, ¹³C NMR

Note: Yields and melting points are typical and may vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Synthesis of 7-methyl-4H-chromen-4-one cluster_part2 Part 2: Synthesis of this compound start_mat_1 2'-Hydroxy-4'-methylacetophenone + Ethyl Acetate + Na condensation Claisen Condensation (Reflux) start_mat_1->condensation cyclization Acid-Catalyzed Cyclization (HCl/AcOH, Reflux) condensation->cyclization purification_1 Purification (Recrystallization) cyclization->purification_1 product_1 7-methyl-4H-chromen-4-one purification_1->product_1 start_mat_2 7-methyl-4H-chromen-4-one + NBS + AIBN product_1->start_mat_2 bromination Radical Bromination (Reflux) start_mat_2->bromination workup Work-up & Purification (Filtration, Chromatography) bromination->workup final_product This compound workup->final_product

Caption: Synthetic scheme for this compound.

Reaction Signaling Pathway

reaction_pathway cluster_step1 Step 1: Chromone Formation cluster_step2 Step 2: Benzylic Bromination acetophenone 2'-Hydroxy-4'-methyl- acetophenone diketone 1,3-Diketone Intermediate acetophenone->diketone  Base-catalyzed  condensation methyl_chromone 7-methyl-4H-chromen-4-one diketone->methyl_chromone  Acid-catalyzed  cyclodehydration methyl_chromone_2 7-methyl-4H-chromen-4-one benzyl_radical Benzylic Radical Intermediate methyl_chromone_2->benzyl_radical  Radical Initiation  (NBS, AIBN) bromo_chromone 7-(Bromomethyl)-4H- chromen-4-one benzyl_radical->bromo_chromone  Bromine Radical  Propagation

Caption: Key intermediates in the synthesis pathway.

Conclusion

The synthetic protocol detailed in this application note provides a clear and effective method for the preparation of this compound. By following the outlined procedures, researchers can reliably synthesize this important intermediate for use in various research and development applications, particularly in the field of medicinal chemistry. The structured data and visual workflows are intended to facilitate ease of use and ensure successful replication of the synthesis.

References

Application Notes and Protocols: Synthesis of Novel Sigma Receptor Ligands Using 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intriguing targets for therapeutic intervention in a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. The 4H-chromen-4-one scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing affinity for various biological targets. This document provides a detailed protocol for the synthesis of novel sigma receptor ligands by utilizing 7-(bromomethyl)-4H-chromen-4-one as a key intermediate to introduce the chromenone moiety into molecules with known sigma receptor pharmacophoric elements.

The rationale for this synthetic approach is based on established structure-activity relationships of sigma receptor ligands, where a basic amine is a common feature. By coupling this compound with various cyclic amines known to confer high affinity for sigma receptors, a new series of potent ligands can be generated.

Synthetic Pathway Overview

The proposed synthesis involves the N-alkylation of a cyclic amine with this compound. This reaction provides a straightforward method to connect the chromen-4-one headgroup to a variety of basic amine moieties, which are crucial for sigma receptor binding.

G A This compound C 7-((Cyclic amino)methyl)-4H-chromen-4-one (Target Sigma Receptor Ligand) A->C Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Heat B Cyclic Amine (e.g., Piperidine, Piperazine, Morpholine) B->C G cluster_ER Endoplasmic Reticulum A Sigma-1 Receptor B BiP (Chaperone) A->B Inactivated state D Dissociation A->D Activation C Agonist Ligand (e.g., 7-substituted chromenone) C->A D->B releases E Translocation D->E F Ion Channels (e.g., NMDA, SK channels) E->F Modulation G Cellular Signaling (e.g., Calcium signaling) E->G Modulation H Neuronal Plasticity Neuroprotection F->H G->H G A Synthesis of 7-((Cyclic amino)methyl)-4H-chromen-4-one B Purification (Column Chromatography) A->B C Structural Characterization (NMR, Mass Spectrometry) B->C D In vitro Binding Assays (Sigma-1 and Sigma-2 receptors) C->D E Determination of Ki values and Selectivity D->E F Functional Assays (Agonist/Antagonist activity) E->F G Lead Compound Identification F->G

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(Bromomethyl)-4H-chromen-4-one, a key intermediate for researchers in medicinal chemistry and drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when converting 7-(hydroxymethyl)-4H-chromen-4-one using an Appel-type reaction.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction.[1] 2. Degradation of starting material or product. 3. Inactive reagents.1. Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider adding more brominating agent and triphenylphosphine in small portions.[1] 2. Ensure the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2] Maintain the recommended reaction temperature; excessive heat can cause decomposition. 3. Use freshly opened or properly stored triphenylphosphine and carbon tetrabromide.
Formation of Multiple Byproducts 1. Over-bromination or reaction at other sites on the chromone ring. 2. Formation of an ether byproduct from unreacted starting material. 3. Side reactions involving the solvent.1. Control the stoichiometry of the brominating agent carefully. Add the reagent portion-wise to the reaction mixture. 2. Ensure the complete conversion of the starting alcohol. 3. Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
Difficult Purification 1. Co-elution of the product with triphenylphosphine oxide. 2. Presence of unreacted starting material.1. Triphenylphosphine oxide is a common byproduct of the Appel reaction. To remove it, you can triturate the crude product with a non-polar solvent like diethyl ether or hexane, in which the oxide is less soluble. Alternatively, optimize your column chromatography conditions; a gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate) is often effective.[2] 2. If the starting material is present, adjust the polarity of the eluent in your column chromatography to achieve better separation. The starting alcohol will be significantly more polar than the brominated product.
Product Instability The bromomethyl group is a reactive functional group susceptible to hydrolysis or nucleophilic attack.[3]Store the purified this compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider keeping it in a freezer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the bromination of 7-(hydroxymethyl)-4H-chromen-4-one. The Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a widely used method for this transformation under mild conditions.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, this compound, will be less polar than the starting material, 7-(hydroxymethyl)-4H-chromen-4-one, and thus will have a higher Rf value on the TLC plate.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent the formation of hazardous byproducts and to ensure the reaction goes to completion.[2]

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks could correspond to several possibilities:

  • Triphenylphosphine oxide: A common byproduct of the Appel reaction, which can be difficult to remove completely.

  • Unreacted starting material: 7-(hydroxymethyl)-4H-chromen-4-one.

  • Solvent residue: From the reaction or purification steps.

  • Byproducts from side reactions: Such as dibrominated species or ether formation.

Careful purification by column chromatography is crucial to obtain a pure product.[2]

Q5: Can I use a different brominating agent?

A5: While CBr₄ is common for the Appel reaction, other brominating agents like N-Bromosuccinimide (NBS) can also be used for benzylic brominations.[2] However, reaction conditions would need to be optimized accordingly, often involving a radical initiator. For the conversion of an alcohol to a bromide, the Appel reaction conditions are generally reliable.[4]

Experimental Protocols

Synthesis of this compound via the Appel Reaction

This protocol is a general guideline based on the principles of the Appel reaction.[4] Researchers should adapt it to their specific scale and laboratory conditions.

Materials:

  • 7-(hydroxymethyl)-4H-chromen-4-one

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 7-(hydroxymethyl)-4H-chromen-4-one (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualizations

Reaction Pathway

Reaction_Pathway Start 7-(Hydroxymethyl)-4H-chromen-4-one Intermediate Oxyphosphonium Intermediate Start->Intermediate + PPh₃, CBr₄ - CHBr₃ Product This compound Intermediate->Product SN2 displacement by Br⁻ Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: The Appel reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Dissolve Starting Material & PPh₃ in DCM Cooling Cool to 0 °C Reagents->Cooling Addition Add CBr₄ Solution Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Flash Column Chromatography Concentrate->Column Product Pure Product Column->Product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? CheckReagents Are reagents active and anhydrous? Start->CheckReagents Yes SideReactions Multiple Spots on TLC? Start->SideReactions No CheckConditions Is the reaction under inert atmosphere? CheckReagents->CheckConditions Yes Failure Consult further literature CheckReagents->Failure No IncreaseTime Increase reaction time/reagents CheckConditions->IncreaseTime Yes CheckConditions->Failure No IncreaseTime->SideReactions Stoichiometry Check stoichiometry of reagents SideReactions->Stoichiometry Yes PurificationIssue Difficulty in Purification? SideReactions->PurificationIssue No Stoichiometry->PurificationIssue Triturate Triturate to remove PPh₃=O PurificationIssue->Triturate Yes Success Pure Product PurificationIssue->Success No OptimizeColumn Optimize chromatography gradient Triturate->OptimizeColumn OptimizeColumn->Success

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

Common problems and solutions in the synthesis of chromone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chromone derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

General Synthesis Problems

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue stemming from several factors. A systematic check of your experimental setup and procedure is crucial.[1]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for base-catalyzed reactions like the Baker-Venkataraman rearrangement where moisture can hydrolyze the ester starting material or quench the base.[2]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. Some reactions require heating to proceed, while others may lead to decomposition at elevated temperatures.[2] Consider if the reaction stalls at a lower temperature or if byproducts increase with excessive heat.

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Quenching the reaction too early or too late can significantly impact the yield.[1]

  • Work-up and Purification: Product can be lost during extraction and purification. Ensure complete extraction by rinsing the reaction flask and separatory funnel multiple times.[1] During column chromatography, improper solvent polarity can lead to poor separation or loss of product on the column.

  • Inert Atmosphere: For moisture- or air-sensitive reagents, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am having difficulty purifying my chromone derivative. What are some effective strategies?

A2: Purification challenges often arise from the formation of closely related side products or unreacted starting materials.

  • Crystallization: This is often the most effective method for purifying solid chromone derivatives. Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: Silica gel chromatography is standard. If your compound is acid-sensitive, consider using deactivated silica gel.[1] For complex mixtures, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be highly effective for separating chromones with high purity.[3][4]

  • Washing: In some cases, simple washing with appropriate solvents can remove impurities without the need for chromatography, which is advantageous for scaling up the process.[5]

Method-Specific Problems

Q3: My Baker-Venkataraman rearrangement is not working. What should I check?

A3: The Baker-Venkataraman rearrangement converts an o-acyloxyacetophenone to a 1,3-diketone, a key precursor for chromones.[6]

  • Base: A strong base is required to abstract the α-hydrogen and form the enolate.[6] Common bases include KOH, potassium tert-butoxide, or NaH.[2] Ensure the base is not old or deactivated.

  • Solvent: The solvent must be anhydrous and aprotic (e.g., THF, DMSO, dry acetone) to prevent side reactions.[2]

  • Starting Material: The starting material must have an α-hydrogen alpha to the ketone for the enolate to form.[2]

  • Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the strength of the base.[2]

Q4: In my reaction of a phenol with a β-ketoester, I'm getting a coumarin instead of a chromone. How can I control the selectivity?

A4: This is a classic problem related to the competition between the Pechmann condensation (forming coumarins) and the Simonis chromone cyclization.[7][8]

  • Catalyst: The choice of condensing agent is the primary factor. Strong protic acids like concentrated H₂SO₄ typically favor the Pechmann reaction to yield coumarins.[7][8] In contrast, phosphorus pentoxide (P₂O₅) is the classic reagent for the Simonis reaction, favoring the formation of chromones.[7][8]

  • Mechanism: In the Simonis reaction, P₂O₅ is thought to activate the ketone of the β-ketoester for initial reaction with the phenol's hydroxyl group.[7] In the Pechmann reaction, the acid catalyst promotes transesterification first, followed by intramolecular electrophilic attack on the aromatic ring.[7]

Q5: The Kostanecki-Robinson reaction is giving me a complex mixture of products. What are the common side reactions?

A5: The Kostanecki-Robinson reaction acylates an o-hydroxyaryl ketone with an aliphatic acid anhydride to form a chromone.[9] However, side reactions are common.

  • Coumarin Formation: Depending on the reaction conditions and substrate, coumarin formation can compete with chromone synthesis.[10]

  • Intermediate Formation: The reaction proceeds through several steps, including O-acylation and an aldol condensation.[9] Incomplete reaction can leave these intermediates in the final mixture.

  • Demethylation: If using methoxy-substituted phenols, demethylation can occur under the reaction conditions, leading to unexpected hydroxychromones.[11]

  • Byproducts from Anhydride: The use of acid anhydrides can sometimes lead to the formation of 3-acylchromones in addition to the expected product.[11]

Quantitative Data on Chromone Synthesis

The yield of chromone synthesis is highly dependent on the chosen method, reagents, and reaction conditions. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [12][13]

EntryBase (Equivalents)Reagent (Equivalents)SolventTemp (°C)Time (min)Yield (%)
1KOH (2)Ethyl Oxalate (3)EtOH1201514
2NaOMe (2)Ethyl Oxalate (3)MeOH1201514
3NaOMe (3)Ethyl Oxalate (3)MeOH1201530
4NaOMe (3)Ethyl Oxalate (4.5)MeOH1201558
5NaOMe (3)Ethyl Oxalate (4.5)MeOH1501578
6NaOMe (3)Ethyl Oxalate (4.5)MeOH1502087

Table 2: Effect of Aromatic Ring Substituents on Yield

Substituent TypeGeneral Effect on YieldRationale
Electron-Withdrawing Groups (e.g., -NO₂, -Br, -Cl)Generally high yieldsThese groups can facilitate nucleophilic attack on the aromatic ring or stabilize intermediates in certain reaction pathways.[14][15]
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Often lower yieldsThese groups can lead to higher amounts of byproducts, such as those from self-condensation of aldehydes, causing purification problems.[14][15]
Highly Deactivating Groups (e.g., -NO₂)Can preclude certain reactionsA highly deactivating substituent may prevent reactions like ester hydrolysis, leading to an ester product instead of the desired carboxylic acid.[5]

Experimental Protocols

Protocol 1: Baker-Venkataraman Rearrangement to form a 1,3-Diketone

This protocol describes the base-catalyzed rearrangement of an o-acyloxyacetophenone to its corresponding 1,3-diketone.

  • Preparation: Dissolve the substituted o-acyloxyacetophenone in an anhydrous aprotic solvent (e.g., dry pyridine or THF) in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add a strong base (e.g., powdered KOH or NaH) portion-wise to the stirred solution. The reaction mixture may change color.

  • Reaction: Heat the mixture (typically 50-80 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute acid (e.g., HCl).

  • Extraction: The 1,3-diketone product often precipitates as a solid and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 1,3-diketone can be purified by recrystallization.

Protocol 2: Acid-Catalyzed Cyclodehydration to form a Chromone

This protocol describes the cyclization of a 1,3-diketone intermediate to the final chromone product.

  • Preparation: Dissolve the crude or purified 1,3-diketone from Protocol 1 in a suitable solvent such as glacial acetic acid or ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the formation of the chromone by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water. The chromone product will typically precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry.

  • Purification: The crude chromone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Troubleshooting_Low_Yield cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low Reaction Yield reagents 1. Check Reagents & Solvents start->reagents conditions 2. Verify Reaction Conditions reagents->conditions sol_reagents Use pure/anhydrous materials Degas solvents reagents->sol_reagents workup 3. Review Workup & Purification conditions->workup sol_conditions Optimize temperature & time Use inert atmosphere Check catalyst activity conditions->sol_conditions sol_workup Ensure complete extraction Optimize chromatography Minimize transfers workup->sol_workup

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Chromone_Synthesis_Workflow start o-Hydroxyaryl Ketone ester o-Acyloxyaryl Ketone start->ester Acylation diketone 1,3-Diketone Intermediate ester->diketone Baker-Venkataraman Rearrangement (Base-catalyzed) chromone Chromone Product diketone->chromone Cyclodehydration (Acid-catalyzed)

Caption: General synthetic workflow from o-hydroxyaryl ketones to chromones.

Drug_Discovery_Flow cluster_discovery Discovery & Synthesis cluster_testing Preclinical Testing scaffold Privileged Scaffold (Chromone Core) synthesis Derivative Synthesis (e.g., Kostanecki, Simonis) scaffold->synthesis purify Purification & Characterization synthesis->purify screening Biological Screening (e.g., Kinase Assays) purify->screening Compound Library sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Feedback for new derivatives

Caption: The role of chromone synthesis in a typical drug discovery workflow.

References

Technical Support Center: Synthesis of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 7-(Bromomethyl)-4H-chromen-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the formation of the precursor, 7-methyl-4H-chromen-4-one. This is often achieved through the cyclization of a 1-(2-hydroxy-4-methylphenyl)ethan-1-one intermediate. The second step is the selective benzylic bromination of the 7-methyl group using a radical initiator and a bromine source, most commonly N-Bromosuccinimide (NBS).

Q2: What are the most common side products in this synthesis?

The most prevalent side product is the dibrominated compound, 7-(dibromomethyl)-4H-chromen-4-one. This arises from the over-bromination of the methyl group. Other potential impurities can include unreacted starting material (7-methyl-4H-chromen-4-one) and byproducts from the decomposition of the radical initiator.

Q3: How can I minimize the formation of the dibrominated side product?

Minimizing the dibrominated product is crucial for improving the yield of the desired monobrominated compound. Key strategies include:

  • Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the 7-methyl-4H-chromen-4-one.

  • Slow Addition: Adding the NBS portion-wise or as a solution over time can help maintain a low concentration of bromine radicals, favoring monobromination.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.

Q4: What is the role of the radical initiator?

A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential for the benzylic bromination step. Upon heating or irradiation with UV light, the initiator decomposes to form free radicals. These radicals then abstract a hydrogen atom from the methyl group of 7-methyl-4H-chromen-4-one, creating a resonance-stabilized benzylic radical that reacts with NBS to form the desired product.

Q5: How do I purify the final product?

Purification of this compound typically involves:

  • Work-up: After the reaction, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed with an aqueous solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to obtain a purer solid.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the monobrominated product from the starting material and the dibrominated side product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive radical initiator.2. Insufficient reaction temperature or time.3. Low quality of NBS.1. Use a fresh batch of AIBN or BPO.2. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent.3. Use freshly recrystallized NBS.
High Amount of Unreacted Starting Material 1. Insufficient amount of NBS or radical initiator.2. Reaction not run to completion.1. Use at least 1.0 equivalent of NBS and a catalytic amount of initiator (1-5 mol%).2. Monitor the reaction by TLC and extend the reaction time if necessary.
High Percentage of Dibrominated Product 1. Excess of NBS.2. High concentration of bromine radicals.3. Prolonged reaction time.1. Use a maximum of 1.1 equivalents of NBS.2. Add NBS in small portions over the course of the reaction.3. Stop the reaction as soon as the starting material is consumed (as determined by TLC).
Difficult Purification 1. Co-crystallization of product and impurities.2. Similar polarity of product and byproducts.1. Try different solvent systems for recrystallization.2. Use column chromatography with a shallow solvent gradient for better separation.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-4H-chromen-4-one

This protocol is based on the general synthesis of chromones from 2-hydroxyaryl ketones.

Materials:

  • 2-Hydroxy-4-methylacetophenone

  • Ethyl acetate

  • Sodium metal

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry toluene and small pieces of sodium metal.

  • Heat the mixture to reflux until the sodium has melted and is well dispersed.

  • Add a solution of 2-hydroxy-4-methylacetophenone and ethyl acetate in dry toluene dropwise to the reaction mixture.

  • After the addition is complete, continue to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath and cautiously add ethanol to quench the unreacted sodium, followed by the slow addition of water.

  • Separate the aqueous layer and acidify it with concentrated sulfuric acid while cooling in an ice bath.

  • The precipitated 1-(2-hydroxy-4-methylphenyl)butane-1,3-dione is collected by filtration, washed with cold water, and dried.

  • Add the dried diketone to concentrated sulfuric acid and heat the mixture at 100°C for 10-15 minutes.

  • Pour the reaction mixture onto crushed ice. The precipitated solid is 7-methyl-4H-chromen-4-one.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and recrystallize from aqueous ethanol to obtain the pure product.

Step 2: Synthesis of this compound (Wohl-Ziegler Bromination)

This protocol outlines the benzylic bromination of 7-methyl-4H-chromen-4-one.

Materials:

  • 7-Methyl-4H-chromen-4-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or ethyl acetate

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in the chosen solvent (e.g., CCl₄).

  • Add NBS (1.05 equivalents) and a catalytic amount of AIBN (e.g., 2 mol%).

  • Heat the reaction mixture to reflux. The reaction can be initiated by a UV lamp if necessary.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

Table 1: Effect of NBS Stoichiometry on Product Distribution
Equivalents of NBSYield of this compoundYield of 7-(Dibromomethyl)-4H-chromen-4-one
1.0HighLow
1.1OptimalModerate
1.5ModerateHigh
2.0LowVery High

Note: Yields are qualitative and will vary based on specific reaction conditions.

Table 2: Influence of Solvent on Benzylic Bromination
SolventPolarityTypical Reaction TimeNotes
Carbon Tetrachloride (CCl₄)Non-polar1-3 hoursTraditional solvent, but toxic and environmentally hazardous.
Acetonitrile (CH₃CN)Polar aprotic2-4 hoursA safer alternative to CCl₄.
Ethyl AcetateModerately polar3-5 hoursAnother greener solvent option.
1,2-DichlorobenzeneNon-polar8 hoursCan lead to cleaner reactions and higher yields in some cases.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-Methyl-4H-chromen-4-one cluster_step2 Step 2: Benzylic Bromination cluster_purification Purification start 2-Hydroxy-4-methylacetophenone + Ethyl Acetate diketone 1-(2-hydroxy-4-methylphenyl)butane-1,3-dione start->diketone Na, Toluene precursor 7-Methyl-4H-chromen-4-one diketone->precursor Conc. H₂SO₄, Heat product This compound precursor->product NBS, AIBN, Reflux byproduct 7-(Dibromomethyl)-4H-chromen-4-one product->byproduct Excess NBS crude Crude Product Mixture product->crude byproduct->crude pure Pure this compound crude->pure Recrystallization / Chromatography

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree cluster_analysis Reaction Analysis cluster_solutions Potential Solutions start Low Yield of Desired Product check_sm High amount of starting material? start->check_sm check_di High amount of dibrominated product? start->check_di check_other Other byproducts present? start->check_other sol_sm Increase reaction time Check initiator activity Increase NBS to 1.05 eq. check_sm->sol_sm Yes sol_di Decrease NBS to < 1.1 eq. Add NBS portion-wise Monitor reaction closely check_di->sol_di Yes sol_other Check solvent purity Purify starting material Optimize reaction temperature check_other->sol_other Yes

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-(Bromomethyl)-4H-chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for the purification of this compound, like many organic compounds, are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities I might encounter?

Impurities can arise from the starting materials, side reactions, or degradation. Based on typical syntheses of chromones, potential impurities are outlined in the table below.

Q3: Is this compound stable during purification?

The bromomethyl group can be susceptible to hydrolysis or reaction with nucleophilic solvents, especially at elevated temperatures.[1] It is advisable to use non-nucleophilic, dry solvents and to avoid prolonged heating. Monitoring for degradation by-products via Thin Layer Chromatography (TLC) is recommended.

Q4: How can I effectively monitor the purification process?

Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification.[2] It helps in identifying the fractions containing the desired product during column chromatography and in assessing the purity of the compound after recrystallization. Visualization can be achieved using UV light (254 nm) and/or staining agents like potassium permanganate.[2]

Troubleshooting Guides

Flash Column Chromatography

This guide addresses common issues encountered during the purification of this compound using flash column chromatography.

Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).Optimize the solvent system using TLC. A good starting point for non-polar compounds is a mixture of n-hexane and ethyl acetate.[2][3] Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound may have degraded on the silica gel.Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, especially if acidic impurities are suspected to be causing degradation.
Streaking or tailing of spots on TLC. The sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is interacting strongly with the stationary phase.Add a small amount of a more polar solvent (like methanol) or an acid/base (like acetic acid or triethylamine, depending on the compound's nature) to the eluent to improve the spot shape.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level is always above the silica gel bed.
Recrystallization

This guide provides solutions for common problems during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene) on a small scale.
Insufficient solvent was used.Add more solvent in small portions until the compound dissolves completely at the boiling point of the solvent.
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Oiling out of the compound instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The presence of significant impurities.Purify the compound first by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of hot solvent for dissolution.
Crystals were lost during filtration.Ensure the use of an appropriate filter paper and wash the crystals with a small amount of ice-cold solvent.

Data Presentation

Table 1: Potential Impurities and Removal Strategies

Impurity Potential Source Suggested Removal Method
Unreacted starting materials (e.g., 7-methyl-4H-chromen-4-one)Incomplete reactionColumn chromatography
Over-brominated or di-brominated speciesNon-selective bromination reactionColumn chromatography
Hydrolyzed product (7-(hydroxymethyl)-4H-chromen-4-one)Reaction with water during workup or purificationColumn chromatography or recrystallization
Polymeric by-productsInstability of the productFiltration (if insoluble), otherwise column chromatography

Table 2: Recommended Solvent Systems

Purification Technique Solvent System (starting point) Notes
Flash Column Chromatography n-Hexane / Ethyl Acetate (e.g., 9:1 to 3:1 v/v)[2]The ratio should be optimized based on TLC analysis to achieve good separation.
Recrystallization Ethanol, Methanol, or Ethyl Acetate/Hexane mixtureThe ideal solvent should be determined experimentally on a small scale.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 n-hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude compound.

    • Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or desiccator to dry completely.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude This compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization tlc TLC Analysis column_chromatography->tlc recrystallization->tlc nmr_ms NMR / MS Analysis tlc->nmr_ms If pure pure_product Pure Product nmr_ms->pure_product troubleshooting_logic cluster_troubleshooting Troubleshooting start Purification Attempt check_purity Check Purity (TLC) start->check_purity is_pure Is it Pure? check_purity->is_pure success Purification Successful is_pure->success Yes identify_issue Identify Issue (e.g., poor separation, no crystals) is_pure->identify_issue No adjust_column Adjust Column Conditions (e.g., solvent system, loading) identify_issue->adjust_column Column Chromatography adjust_recryst Adjust Recrystallization (e.g., different solvent, seeding) identify_issue->adjust_recryst Recrystallization adjust_column->start Retry adjust_recryst->start Retry

References

Side reactions to consider when using 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 7-(Bromomethyl)-4H-chromen-4-one in chemical synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive site is the bromomethyl group at the 7-position. This benzylic bromide is highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.[1] Additionally, the chromone core possesses potential reactivity, although it is generally less reactive than the bromomethyl group under typical conditions.

Q2: What are the most common side reactions observed during nucleophilic substitution at the bromomethyl group?

The most common side reactions include:

  • Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), di-alkylation can occur.

  • Elimination: Under basic conditions, elimination of HBr can occur to form a methylidene intermediate, which may polymerize or react with other species.

  • Hydrolysis: Reaction with trace amounts of water can lead to the formation of the corresponding hydroxymethyl derivative.

  • Reaction with solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile.

Q3: Can reactions occur on the chromone ring itself?

While less common under standard nucleophilic substitution conditions, the chromone ring can participate in other types of reactions. For instance, in the presence of strong bases and specific reagents, unexpected additions to the chromone system have been observed in related molecules.[2] Under harsh conditions, electrophilic aromatic substitution on the benzene ring is also a possibility, though the bromomethyl group is not strongly directing.

Q4: How can I minimize the formation of impurities during my reaction?

To minimize side reactions:

  • Control Stoichiometry: Use a precise stoichiometry of reactants to avoid excess nucleophile or base, which can promote over-alkylation or elimination.

  • Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents to prevent hydrolysis.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidation and other side reactions.[2]

  • Temperature Control: Many reactions with this reagent proceed cleanly at room temperature or below. Lowering the temperature can often increase selectivity.

  • Choice of Base: If a base is required, use a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to avoid competition with your nucleophile.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Hydrolysis of the starting material. - Competing side reactions.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Ensure strictly anhydrous conditions. - Adjust reaction temperature and stoichiometry.
Multiple spots on TLC/peaks in LC-MS - Formation of side products (e.g., over-alkylation, elimination products). - Decomposition of the starting material or product.- Purify the starting materials and solvents. - Use a less reactive, non-nucleophilic base. - Consider a milder reaction temperature. - Use flash column chromatography for purification.[2]
Product is insoluble or difficult to purify - Polymerization of elimination byproducts. - Formation of insoluble salts.- Use a less polar solvent for the reaction if possible. - Perform an aqueous workup to remove salts before purification. - Consider alternative purification techniques like recrystallization or preparative HPLC.
Unexpected mass observed in MS analysis - Reaction with the solvent or an unexpected nucleophile. - Complex rearrangements or additions to the chromone core.- Scrutinize all reagents and solvents for potential contaminants. - Simplify the reaction mixture to identify the source of the unexpected reactivity. - Characterize the byproduct fully (e.g., using NMR) to understand the reaction pathway.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or Acetonitrile) under an inert atmosphere.

  • Add the amine nucleophile (1-1.2 equivalents).

  • If the amine salt is not desired as the final product, add a non-nucleophilic base (1.5 equivalents, e.g., diisopropylethylamine).

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove any salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Check Starting Material Purity (NMR, LC-MS) start->check_purity anhydrous Ensure Anhydrous Conditions start->anhydrous monitor_rxn Monitor Reaction Kinetics (TLC/LC-MS) start->monitor_rxn optimize_stoich Optimize Stoichiometry check_purity->optimize_stoich Impure Starting Material optimize_temp Optimize Temperature anhydrous->optimize_temp Hydrolysis Detected monitor_rxn->optimize_stoich Incomplete Reaction monitor_rxn->optimize_temp Side Products Formed success Improved Yield optimize_stoich->success change_base Change Base to Non-Nucleophilic optimize_temp->change_base optimize_temp->success change_base->success

Caption: Troubleshooting workflow for low product yield.

Potential Side Reaction Pathways

G start This compound + Nucleophile (NuH) desired_product Desired Substitution Product (7-(Nu-methyl)-4H-chromen-4-one) start->desired_product Desired Pathway hydrolysis Hydrolysis Product (7-(Hydroxymethyl)-4H-chromen-4-one) start->hydrolysis Side Reaction (Trace H2O) elimination Elimination/Polymerization start->elimination Side Reaction (Strong Base) over_alkylation Over-alkylation Product (If NuH has multiple sites) start->over_alkylation Side Reaction (Excess NuH)

Caption: Common side reaction pathways for this compound.

References

How to increase the stability of 7-(Bromomethyl)-4H-chromen-4-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing 7-(Bromomethyl)-4H-chromen-4-one in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: this compound is a reactive compound due to the presence of a benzylic bromide functional group. The primary degradation pathways in solution are hydrolysis and photodegradation.

  • Hydrolysis: The bromomethyl group can react with water or other nucleophilic solvents, leading to the formation of 7-(hydroxymethyl)-4H-chromen-4-one or other solvent adducts. This reaction can be catalyzed by both acidic and basic conditions.

  • Photodegradation: Chromenone derivatives can be sensitive to light, which can induce photochemical reactions leading to the formation of various degradation products.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: To minimize degradation, it is crucial to use anhydrous aprotic solvents. Protic solvents, especially water and alcohols, will react with the bromomethyl group.

Recommended Solvents:

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Solvents to Avoid or Use with Caution:

  • Water

  • Methanol, Ethanol, and other alcohols

  • Aqueous buffer solutions (if unavoidable, use freshly prepared solutions and conduct experiments at low temperatures for a short duration)

Q3: How does pH affect the stability of this compound in aqueous-organic mixtures?

A3: The hydrolysis of benzylic bromides can be influenced by pH. While the rate of hydrolysis of benzyl chloride has been found to be relatively constant up to pH 13, it is generally advisable to maintain a neutral or slightly acidic pH (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis.[1] Strong basic conditions should be avoided as they can significantly accelerate the rate of hydrolysis.[2]

Q4: Can I do anything to actively stabilize my solutions of this compound?

A4: Yes, several strategies can be employed to enhance the stability of your compound in solution:

  • Use of Anhydrous Solvents: This is the most critical step to prevent hydrolysis.

  • Inert Atmosphere: Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Low Temperature: Storing solutions at low temperatures (-20°C or -80°C) will significantly slow down the rate of degradation.

  • Addition of Stabilizers:

    • Radical Scavengers: For long-term storage or if radical-mediated degradation is suspected, a radical scavenger like butylated hydroxytoluene (BHT) can be added at a low concentration (e.g., 0.01-0.1 mg/mL). BHT is a common antioxidant used to prevent the deterioration of various materials.[3][4][5]

    • Acid Scavengers: If acidic impurities are a concern, a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can be added in a stoichiometric amount relative to the suspected acid. However, this should be done with caution as bases can also promote degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of starting material in solution (confirmed by HPLC) Hydrolysis due to residual water in the solvent.Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). Prepare solutions immediately before use.
Reaction with a nucleophilic solvent (e.g., alcohol).Switch to a non-nucleophilic, aprotic solvent such as anhydrous ACN, THF, or DCM.
Appearance of unexpected peaks in the chromatogram upon storage Degradation of the compound.Confirm the identity of the degradation products by LC-MS if possible. Implement stabilization strategies such as storing at lower temperatures, protecting from light, and using an inert atmosphere.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contaminants.
Inconsistent results in biological or chemical assays Degradation of the stock solution over time.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, perform a stability study to determine its usable lifetime under your storage conditions.
Photodegradation during the experiment.Minimize exposure of the solution to ambient and instrument light sources. Use amber vials or cover glassware with aluminum foil.

Quantitative Data Summary

The stability of this compound is highly dependent on the solvent and storage conditions. The following table provides a qualitative summary of the expected stability based on general chemical principles for benzylic bromides.

SolventWater ContentPolarityExpected StabilityRationale
Anhydrous DMSO<0.01%HighGoodAprotic, minimizes hydrolysis.
Anhydrous DMF<0.01%HighGoodAprotic, minimizes hydrolysis.
Anhydrous ACN<0.01%MediumExcellentAprotic and less nucleophilic than DMSO/DMF.
Anhydrous THF<0.01%LowExcellentAprotic and non-nucleophilic.
Methanol>0.05%HighPoorProtic and nucleophilic, will lead to solvolysis.
Water100%HighVery PoorRapid hydrolysis is expected.
Acetonitrile/Water (90:10)10%HighFair to PoorThe presence of water will lead to hydrolysis over time.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.

1. Materials and Reagents:

  • This compound

  • High-purity anhydrous solvent (e.g., acetonitrile)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen anhydrous solvent to a final concentration of 1 mg/mL.

  • Divide the stock solution into several amber vials for time-point analysis.

3. Storage Conditions:

  • Store the vials at the desired temperature (e.g., room temperature, 4°C, -20°C).

  • Protect the vials from light.

4. HPLC Analysis:

  • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from storage.

  • Dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Inject the sample onto the HPLC system.

5. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

6. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

cluster_degradation Degradation Pathways Compound This compound Hydrolysis_Product 7-(Hydroxymethyl)-4H-chromen-4-one Compound->Hydrolysis_Product H2O, Nucleophilic Solvents (Acid/Base Catalyzed) Photodegradation_Products Various Photodegradation Products Compound->Photodegradation_Products Light (UV/Vis)

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare Stock Solution (1 mg/mL in Anhydrous Solvent) Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Store Store at Defined Conditions (Temperature, Light) Aliquot->Store Sample Sample at Time Points (t=0, 2, 4, 8... hrs) Store->Sample Dilute Dilute Sample for Analysis Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data (% Remaining vs. Time) HPLC->Analyze

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Nucleophilic Substitution on 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic substitution reactions on 7-(bromomethyl)-4H-chromen-4-one. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guide

Researchers may encounter several challenges during the nucleophilic substitution on this compound. This guide addresses common issues in a question-and-answer format.

Question: My reaction is slow or incomplete. How can I improve the reaction rate and yield?

Answer:

Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate of an S_N2 reaction. However, be cautious of potential side reactions at elevated temperatures.

  • Optimize Your Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetone, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are generally preferred for S_N2 reactions as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more available to react.

  • Use a Stronger Nucleophile: The rate of an S_N2 reaction is directly proportional to the concentration and strength of the nucleophile. If possible, consider using a more reactive nucleophile. For example, if using an alcohol, deprotonating it with a non-nucleophilic base to form the more nucleophilic alkoxide will increase the reaction rate.

  • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can also drive the reaction to completion. An excess of the nucleophile (1.5 to 2 equivalents) is often employed.

  • Ensure Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is pure before proceeding.

Question: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common issue. Here are potential side reactions and strategies to mitigate them:

  • Over-alkylation of Amine Nucleophiles: Primary and secondary amines can undergo multiple alkylations. To favor mono-alkylation, use a large excess of the amine nucleophile relative to the this compound.

  • Elimination (E2) Reaction: While less common for primary benzylic halides, the use of a sterically hindered or strongly basic nucleophile can promote the E2 elimination reaction, leading to the formation of a 7-methylene-4H-chromen-4-one derivative. To minimize this, use a less hindered, weakly basic, but strongly nucleophilic reagent.

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., methanol or ethanol), it can compete with your intended nucleophile. If possible, switch to a non-nucleophilic solvent.

  • Decomposition of Starting Material or Product: Chromone derivatives can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal reaction time.

Question: I am having difficulty purifying my product. What are some effective purification strategies?

Answer:

Purification of chromone derivatives can be challenging due to their polarity and potential for low solubility.

  • Column Chromatography: This is the most common method for purifying chromone derivatives. Silica gel is a standard stationary phase. The choice of eluent is crucial and will depend on the polarity of your product. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[1]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of chromone derivatives include ethanol, methanol, acetone, or mixtures with water.

  • Preparative TLC or HPLC: For small-scale reactions or when column chromatography fails to provide adequate separation, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is a benzylic bromide. Benzylic halides are generally highly reactive towards nucleophilic substitution reactions.[2] The benzylic position can stabilize the transition state of both S_N1 and S_N2 reactions. Since it is a primary benzylic bromide, it will predominantly react via an S_N2 mechanism, especially with good nucleophiles.[2]

Q2: Which nucleophiles are suitable for this reaction?

A2: A wide range of nucleophiles can be used, including:

  • Nitrogen nucleophiles: Primary and secondary amines, azides.

  • Oxygen nucleophiles: Alcohols, phenols (often as their more nucleophilic conjugate bases, alkoxides and phenoxides).

  • Sulfur nucleophiles: Thiols (as thiolates).

  • Carbon nucleophiles: Cyanide, enolates.

The choice of nucleophile will depend on the desired final product.

Q3: What are typical reaction conditions for a nucleophilic substitution on this compound?

A3: While optimal conditions should be determined experimentally, a general starting point for an S_N2 reaction would be:

  • Solvent: A polar aprotic solvent like acetone, acetonitrile, or DMF.

  • Temperature: Room temperature to gentle heating (40-80 °C).

  • Nucleophile: 1.1 to 2.0 equivalents.

  • Base (if necessary): A non-nucleophilic base like potassium carbonate or triethylamine can be added to neutralize any acid formed during the reaction, especially when using amine or thiol nucleophiles.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent technique to monitor the reaction. Spot the reaction mixture alongside the starting material on a silica gel plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Experimental Protocols

While a specific protocol for every possible nucleophile is beyond the scope of this guide, here is a general, adaptable procedure for a nucleophilic substitution reaction with an amine nucleophile.

General Protocol for the Synthesis of 7-((Alkylamino)methyl)-4H-chromen-4-one Derivatives

  • Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF, approximately 10-20 mL per gram of substrate).

  • Add the Nucleophile and Base: To the solution, add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid (e.g., K₂CO₃) is present, filter the mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on benzylic bromides, which can serve as a general guideline for reactions with this compound. Specific yields for the target substrate will vary depending on the nucleophile and precise reaction conditions.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
BenzylamineMethanolRoom Temp.N/AGood
Various ThiolsHBr/AcOHRoom Temp.<185-99
Sodium AzideAcetone0N/A80
PhenolsEthanolRefluxN/AGood

Note: This data is generalized from reactions on similar benzylic bromides and may not be directly representative of all reactions with this compound.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue IncompleteReaction Slow or Incomplete Reaction Start->IncompleteReaction MultipleProducts Multiple Products Observed Start->MultipleProducts PurificationDifficulty Purification Difficulty Start->PurificationDifficulty Temp Increase Temperature IncompleteReaction->Temp Solvent Optimize Solvent (Polar Aprotic) IncompleteReaction->Solvent NucleophileStrength Use Stronger Nucleophile IncompleteReaction->NucleophileStrength NucleophileConc Increase Nucleophile Concentration IncompleteReaction->NucleophileConc Overalkylation Over-alkylation (Amines) MultipleProducts->Overalkylation Elimination Elimination (E2) MultipleProducts->Elimination SolventReaction Solvent as Nucleophile MultipleProducts->SolventReaction Decomposition Decomposition MultipleProducts->Decomposition ColumnChrom Column Chromatography (Silica Gel) PurificationDifficulty->ColumnChrom Recrystallization Recrystallization PurificationDifficulty->Recrystallization PrepTLC_HPLC Preparative TLC/HPLC PurificationDifficulty->PrepTLC_HPLC Solution1 Use Excess Amine Overalkylation->Solution1 Solution2 Use Less Basic Nucleophile Elimination->Solution2 Solution3 Use Non-nucleophilic Solvent SolventReaction->Solution3 Solution4 Milder Conditions/ Shorter Time Decomposition->Solution4

Caption: Troubleshooting workflow for nucleophilic substitution.

Reaction Mechanism

Caption: Generalized S_N2 reaction mechanism.

References

Overcoming low reactivity of 7-(Bromomethyl)-4H-chromen-4-one in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome challenges associated with the low reactivity of 7-(Bromomethyl)-4H-chromen-4-one in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some coupling reactions?

A1: this compound is a benzylic bromide. While the C-Br bond is activated, its reactivity in palladium-catalyzed cycles can be hampered by several factors. The oxidative addition step to a Pd(0) complex can be sluggish compared to aryl halides. Furthermore, the compound can be prone to side reactions under basic conditions, such as hydrolysis of the bromomethyl group or homo-coupling, which compete with the desired cross-coupling pathway.

Q2: What are the most suitable palladium-catalyzed coupling reactions for this substrate?

A2: Suzuki-Miyaura, Sonogashira, and Heck couplings are the most commonly employed reactions for functionalizing benzylic halides.

  • Suzuki-Miyaura Coupling: This reaction is highly versatile for forming C(sp³)-C(sp²) bonds by coupling the benzylic bromide with aryl or vinyl boronic acids/esters. It is often favored due to the stability and low toxicity of the boron reagents.

  • Sonogashira Coupling: This method effectively creates C(sp³)-C(sp) bonds by reacting the substrate with terminal alkynes, which is useful for introducing alkynyl moieties.

  • Heck Coupling: This reaction can be used to couple the benzylic bromide with alkenes, though it can sometimes be challenging due to competing β-hydride elimination pathways in similar substrates.

Q3: What are the most common side reactions observed with this compound?

A3: The primary side reactions include:

  • Homo-coupling (Wurtz-type coupling): Dimerization of the 7-(bromomethyl)chromone substrate to form a bibenzylic species. This is often promoted by the reducing conditions that can be present in the catalytic cycle.

  • Hydrolysis/Solvolysis: The benzylic bromide can react with water, alcohols, or other nucleophilic solvents, especially in the presence of a base, to form the corresponding alcohol or ether.

  • Reduction (Hydrodehalogenation): The bromo-substituent is replaced by a hydrogen atom, leading to the formation of 7-methyl-4H-chromen-4-one.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can react with trace water or base to be replaced by a hydrogen atom, reducing the efficiency of the primary reaction.

Troubleshooting Guide

Q: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What should I investigate first?

A: Low conversion is a common issue. A systematic check of your reaction components and conditions is the best approach. Key factors include the catalyst's activity, the choice of base, and the integrity of your reagents.

  • Catalyst and Ligand: Ensure your Pd catalyst is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can enhance the rate of oxidative addition.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. The solubility of the base is also important; ensure it is appropriate for your chosen solvent system.

  • Reagent Quality: Verify the purity of your this compound and the arylboronic acid. Impurities can poison the catalyst. Ensure reagents are dry and solvents are anhydrous and deoxygenated, as oxygen can deactivate Pd(0) catalysts.

Q: I am observing a significant amount of the homo-coupled dimer of my chromone substrate. How can I minimize this side product?

A: Homo-coupling suggests that the oxidative addition product is reacting with another molecule of the starting material before transmetalation can occur.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homo-coupling pathway relative to the desired cross-coupling.

  • Addition Rate: If practical, slow addition of the this compound to the reaction mixture containing the catalyst and the boronic acid can help maintain a low concentration of the benzylic bromide, thus minimizing dimerization.

  • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid coupling partner can favor the transmetalation step over homo-coupling.

Q: My starting material appears to be decomposing, and I see spots on the TLC corresponding to 7-(hydroxymethyl)-4H-chromen-4-one. What is causing this?

A: This indicates hydrolysis of the C-Br bond, likely due to the presence of water and the base.

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that solvents are rigorously dried and deoxygenated. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Choice of Base: Highly nucleophilic bases can directly displace the bromide. Use a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ instead of organic amine bases if hydrolysis is a major issue.

  • Solvent System: While aqueous mixtures are common in Suzuki couplings, they may be detrimental for this substrate. Consider using anhydrous polar aprotic solvents such as dioxane, THF, or DMF.

Optimizing Reaction Conditions for Suzuki-Miyaura Coupling

The table below summarizes the influence of various parameters on the yield of the Suzuki-Miyaura coupling of benzylic bromides. These are general guidelines and should be optimized for this compound.

ParameterOptionsExpected Impact on Yield & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources that require a ligand. PdCl₂(dppf) is a pre-formed complex that can be effective.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphines like SPhos and XPhos often accelerate oxidative addition and improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKStronger, non-nucleophilic bases like Cs₂CO₃ are often superior as they effectively promote transmetalation without causing substrate degradation.
Solvent Toluene, Dioxane, THF, DMFThe choice of solvent affects reagent solubility and reaction temperature. Aprotic polar solvents like Dioxane or THF are generally good starting points.
Temperature Room Temp to 100 °CHigher temperatures can increase reaction rates but may also promote side reactions. Optimization is crucial.
Boron Reagent Arylboronic Acid, Arylboronic Ester (Pinacol)Pinacol esters can offer greater stability and may be less prone to protodeboronation compared to boronic acids, potentially improving yields.

Detailed Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound. Note: This is a starting point and may require optimization.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a magnetic stir bar.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Substrate Addition:

    • Add this compound (1.0 equiv) to the flask.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion (or no further progress), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-(arylmethyl)-4H-chromen-4-one product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Issues Start Reaction Failed (Low Yield / No Product) CheckReagents Check Reagent Purity & Integrity (Substrate, Boronic Acid, Solvent) Start->CheckReagents CheckCatalyst Verify Catalyst & Ligand Activity (Age, Storage, Loading) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Base, Temp, Atmosphere) Start->CheckConditions ReagentOK Reagents OK? CheckReagents->ReagentOK CatalystOK Catalyst OK? CheckCatalyst->CatalystOK ConditionsOK Conditions OK? CheckConditions->ConditionsOK Purify Purify/Replace Reagents ReagentOK->Purify No Success Successful Reaction ReagentOK->Success Yes Purify->Success ChangeCatalyst Screen New Catalysts/Ligands (e.g., Pd(0), bulky phosphines) CatalystOK->ChangeCatalyst No CatalystOK->Success Yes ChangeCatalyst->Success Optimize Optimize Conditions (Stronger Base, Lower Temp, etc.) ConditionsOK->Optimize No ConditionsOK->Success Yes Optimize->Success

Caption: Troubleshooting flowchart for a failed coupling reaction.

Simplified Suzuki-Miyaura Catalytic Cycle

Preventing decomposition of 7-(Bromomethyl)-4H-chromen-4-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 7-(Bromomethyl)-4H-chromen-4-one to prevent its decomposition. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Loss of Potency or Altered Experimental Results Decomposition of the compound due to improper storage.Verify storage conditions. The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Refer to the storage conditions table below. Consider performing a purity analysis of your current stock.
Visible Change in Appearance (e.g., discoloration, clumping) Exposure to moisture, light, or elevated temperatures.Discard the product if significant changes in physical appearance are observed, as this indicates potential degradation. Ensure the container is tightly sealed and stored according to recommendations.
Inconsistent Results Between Aliquots Non-homogeneous sample due to partial decomposition.If the compound has been stored for an extended period or under suboptimal conditions, it is advisable to dissolve the entire sample in a suitable anhydrous solvent and re-aliquot into smaller, single-use vials for storage.
Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) Formation of degradation products. The primary degradation product is likely 7-(Hydroxymethyl)-4H-chromen-4-one resulting from hydrolysis.Analyze a fresh, unopened sample as a reference. If degradation is confirmed, it is recommended to use a new batch of the compound for sensitive experiments. Implement a stability testing protocol to monitor the purity of your stock over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light In an amber or opaque vial, stored in the dark.Protects the compound from photolytic degradation.
Moisture In a tightly sealed container with a desiccant.Minimizes hydrolysis of the reactive bromomethyl group.
Purity of Solvents for Dissolution Use anhydrous solvents.Prevents degradation upon dissolution for experimental use.

Q2: What is the primary cause of decomposition for this compound?

A2: The primary cause of decomposition is the hydrolysis of the benzylic bromide functional group. This group is susceptible to nucleophilic attack by water, leading to the formation of 7-(Hydroxymethyl)-4H-chromen-4-one and hydrobromic acid.

Q3: How can I check the purity of my stored this compound?

A3: The purity can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the intact compound from its potential degradation products.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of solvolysis (reaction with the solvent). If you need to prepare a stock solution, use an anhydrous aprotic solvent and store it at low temperatures (e.g., -20°C) for a limited time.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.

  • Sample Preparation for HPLC Analysis:

    • For the solutions from acid, base, and oxidative stress, neutralize the samples (if necessary) and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

    • For the solid samples from thermal and photolytic stress, dissolve an appropriate amount in acetonitrile and then dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water. A starting point could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 80:20 (v/v) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the chromone core has a strong absorbance, for example, 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Visualizations

Decomposition_Pathway This compound This compound 7-(Hydroxymethyl)-4H-chromen-4-one 7-(Hydroxymethyl)-4H-chromen-4-one This compound->7-(Hydroxymethyl)-4H-chromen-4-one Hydrolysis H2O H2O H2O->7-(Hydroxymethyl)-4H-chromen-4-one HBr HBr

Caption: Primary decomposition pathway of this compound.

Refinement of the synthesis protocol for large-scale production of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful large-scale synthesis of 7-(Bromomethyl)-4H-chromen-4-one.

Overall Synthesis Workflow

The synthesis is typically a two-stage process beginning with the formation of the chromone core, followed by a selective benzylic bromination.

G cluster_0 Stage 1: Chromone Core Synthesis cluster_1 Stage 2: Benzylic Bromination A 2'-Hydroxy-4'-methylacetophenone C Intermediate Formation A->C B Cyclizing Agent (e.g., DMF-DMA) B->C D Acid-catalyzed Cyclization C->D E 7-Methyl-4H-chromen-4-one (Precursor) D->E H Radical Bromination E->H Precursor F Brominating Agent (NBS) F->H G Radical Initiator (AIBN or Light) G->H I This compound (Final Product) H->I G start Low Yield in Bromination Step q1 Check TLC/HPLC. See multiple spots? start->q1 a1_yes Dibromide or Ring Bromination Likely q1->a1_yes Yes a1_no Incomplete Conversion q1->a1_no No sol1 Reduce NBS eq. Use photo-initiation. Stop reaction sooner. a1_yes->sol1 sol2 Check initiator activity. Increase reaction time/temp. Ensure NBS quality. a1_no->sol2

Validation & Comparative

A Comparative Analysis of the Reactivity of Bromomethylated Heterocycles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is crucial for the efficient synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 7-(bromomethyl)-4H-chromen-4-one and other commonly used bromomethylated heterocycles, namely those derived from pyridine, furan, and thiophene. The focus of this comparison is on their susceptibility to nucleophilic substitution reactions, a cornerstone of many synthetic pathways.

The electrophilic nature of the carbon atom in the bromomethyl group makes these compounds valuable alkylating agents. However, the underlying heterocyclic scaffold significantly influences the reactivity of the C-Br bond. This guide aims to provide a clear, data-driven comparison to aid in the selection of appropriate building blocks for synthetic chemistry and drug discovery.

Comparative Reactivity Data

Heterocyclic CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) [M⁻¹s⁻¹]
Benzyl Bromide (Reference)PiperidineAcetonitrile25Data not found in searched literature
This compound Piperidine Acetonitrile 25 Data not found in searched literature
2-(Bromomethyl)pyridinePiperidineAcetonitrile25Data not found in searched literature
2-(Bromomethyl)furanPiperidineAcetonitrile25Data not found in searched literature
2-(Bromomethyl)thiophenePiperidineAcetonitrile25Data not found in searched literature

Note on Data Availability: Despite a thorough literature search, directly comparable, quantitative kinetic data for the nucleophilic substitution of this compound and the other listed bromomethylated heterocycles with piperidine under identical conditions could not be located. The table structure is provided to illustrate the ideal format for such a comparison. The lack of standardized data highlights a gap in the current chemical literature and underscores the importance of conducting direct comparative studies to enable more precise predictions of reactivity.

Factors Influencing Reactivity

The reactivity of these bromomethylated heterocycles in SN2 reactions is primarily influenced by:

  • Electron-withdrawing/donating nature of the heterocyclic ring: Electron-withdrawing groups on the aromatic ring can stabilize the transition state of an SN2 reaction, thereby increasing the reaction rate. The chromen-4-one scaffold, with its carbonyl group, is expected to be electron-withdrawing.

  • Aromaticity of the heterocyclic ring: The stability of the heterocyclic ring can influence the energy of the transition state. More aromatic systems might be less willing to distort to accommodate the geometry of the SN2 transition state.

  • Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor. While all the compared compounds are primary bromides, the steric bulk of the heterocyclic ring itself could play a minor role.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to determine and compare the reactivity of bromomethylated heterocycles.

Protocol 1: Determination of Second-Order Rate Constants for Nucleophilic Substitution by HPLC

This protocol describes a method for measuring the rate of reaction between a bromomethylated heterocycle and a nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

Materials:

  • Bromomethylated heterocycle (e.g., this compound)

  • Nucleophile (e.g., Piperidine)

  • Anhydrous acetonitrile (or other suitable polar aprotic solvent)

  • Internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from the reactants and products)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bromomethylated heterocycle in anhydrous acetonitrile of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in anhydrous acetonitrile of a known concentration (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the bromomethylated heterocycle stock solution and the internal standard stock solution.

    • Initiate the reaction by adding a known volume of the pre-thermostatted nucleophile stock solution. The final concentrations should be such that the nucleophile is in large excess (pseudo-first-order conditions).

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.

    • Inject the quenched sample into the HPLC system.

  • HPLC Analysis:

    • Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) to achieve good separation of the bromomethylated heterocycle, the product, and the internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where the starting material has strong absorbance.

    • Record the peak areas of the starting material and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the bromomethylated heterocycle at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of the bromomethylated heterocycle versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Protocol 2: Comparative Reactivity Screening by Thin Layer Chromatography (TLC)

This protocol provides a semi-quantitative method for rapidly comparing the reactivity of different bromomethylated heterocycles.

Materials:

  • Set of bromomethylated heterocycles to be compared.

  • Nucleophile (e.g., Piperidine).

  • Solvent (e.g., Acetonitrile).

  • TLC plates (silica gel).

  • Developing solvent system.

  • UV lamp for visualization.

Procedure:

  • Prepare solutions of each bromomethylated heterocycle and the nucleophile in the chosen solvent at the same concentration.

  • In separate vials, mix each bromomethylated heterocycle solution with the nucleophile solution at a 1:1 molar ratio.

  • At specific time intervals (e.g., 15 min, 30 min, 1 hour, 2 hours), spot a small aliquot of each reaction mixture onto a single TLC plate.

  • Develop the TLC plate in an appropriate solvent system that allows for the separation of the starting material and the product.

  • Visualize the spots under a UV lamp.

  • Compare the relative intensities of the starting material and product spots for each reaction at each time point. A faster disappearance of the starting material spot indicates a higher reactivity.

Mandatory Visualizations

Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Certain chromen-4-one derivatives have been investigated as inhibitors of this pathway, making it a relevant biological context for this compound and its derivatives.

p38_MAPK_Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Chromen-4-one Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and a potential point of inhibition by chromen-4-one derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of the p38 MAPK pathway, a process relevant for derivatives synthesized from the discussed bromomethylated heterocycles.

experimental_workflow synthesis Synthesis of Chromen-4-one Derivatives screening In vitro Kinase Assay (p38α activity) synthesis->screening hit_id Hit Identification (IC50 determination) screening->hit_id cell_based Cell-based Assays (e.g., Cytokine production) hit_id->cell_based downstream Western Blot Analysis (p-p38, p-MK2) cell_based->downstream lead_opt Lead Optimization downstream->lead_opt

A Comparative Analysis of the Biological Activities of 7-(Bromomethyl)-4H-chromen-4-one and 7-methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the chromen-4-one scaffold is a privileged structure, known to be a constituent of a multitude of biologically active compounds. Minor structural modifications to this core can lead to significant changes in biological activity. This guide provides a comparative overview of the biological activities of two such analogs: 7-(Bromomethyl)-4H-chromen-4-one and 7-methyl-4H-chromen-4-one, focusing on their potential as anticancer and antimicrobial agents.

Data Presentation

A summary of the available quantitative biological activity data for 7-methyl-4H-chromen-4-one is presented below. At present, specific quantitative biological data for this compound is not available in published literature, highlighting a significant research gap.

Table 1: Biological Activity of 7-methyl-4H-chromen-4-one

Biological ActivityAssayOrganism/Cell LineResultReference
AntibacterialDisc DiffusionEscherichia coli9 mm inhibition zone at 125 ppm[1]
AntibacterialDisc DiffusionStaphylococcus aureusInactive[1]
AntioxidantDPPH radical scavenging-IC50: 99.69 ppm[1]

Comparative Analysis

The introduction of a bromomethyl group at the 7-position of the chromen-4-one ring in place of a methyl group is anticipated to significantly alter the compound's biological profile. The bromine atom, being a good leaving group, can potentially enable the molecule to act as an alkylating agent, allowing it to form covalent bonds with biological macromolecules such as DNA and proteins. This mechanism is a common feature of many anticancer drugs. In contrast, the methyl group of 7-methyl-4H-chromen-4-one is relatively inert and its biological effects are more likely attributed to steric and electronic interactions with target biomolecules.

Based on the available data, 7-methyl-4H-chromen-4-one exhibits moderate antibacterial activity against Gram-negative bacteria like E. coli but is inactive against the Gram-positive S. aureus[1]. It also demonstrates antioxidant properties[1]. The lack of specific data for this compound prevents a direct comparison of potency. However, the general understanding of structure-activity relationships suggests that the bromomethyl derivative could possess enhanced cytotoxicity due to its alkylating potential, a desirable attribute for an anticancer agent.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (inoculum without the antimicrobial agent) and a negative control well (broth medium without inoculum).

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Visualizations

Experimental Workflow for Cytotoxicity and Antimicrobial Testing

G Figure 1. General workflow for biological activity screening. cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H I Prepare serial dilutions of compounds K Inoculate microtiter plate I->K J Prepare standardized inoculum J->K L Incubate (18-24h) K->L M Visually assess growth L->M N Determine MIC M->N

Caption: Figure 1. General workflow for biological activity screening.

Logical Relationship of Structure and Potential Activity

G Figure 2. Postulated relationship between structure and biological activity. cluster_compounds Compounds cluster_properties Chemical Properties cluster_activity Postulated Biological Activity A 7-methyl-4H-chromen-4-one C Relatively inert methyl group A->C B This compound D Reactive bromomethyl group (Potential alkylating agent) B->D E Receptor/Enzyme binding C->E F Covalent modification of biomacromolecules (DNA, proteins) D->F G Antimicrobial/Antioxidant E->G H Enhanced Cytotoxicity/Anticancer F->H

Caption: Figure 2. Postulated relationship between structure and biological activity.

References

Spectroscopic Analysis and Structural Validation of 7-(Bromomethyl)-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of 7-(Bromomethyl)-4H-chromen-4-one. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a predicted spectroscopic profile based on established data from structurally related chromen-4-one analogues. This guide will facilitate the identification and characterization of this compound and offer a comparative framework against alternative chromone scaffolds.

Spectroscopic Data Comparison

The structural confirmation of this compound relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Below is a comparative summary of the predicted data for the target compound alongside experimentally obtained data for two common alternatives: 2-Phenyl-4H-chromen-4-one and 7-Hydroxy-4-methyl-2H-chromen-2-one (a coumarin derivative included for its structural similarity and frequent use as a synthetic precursor).

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)-CH₂Br (ppm)Other Protons (ppm)Solvent
This compound (Predicted) δ 8.1-8.2 (d, H-5), δ 7.5-7.6 (m, H-6, H-8), δ 6.3-6.4 (d, H-3)~ δ 4.6 (s)δ 7.8-7.9 (d, H-2)CDCl₃
2-Phenyl-4H-chromen-4-one[1]δ 8.24 (d, 1H), δ 7.93 (dd, 2H), δ 7.70 (t, 1H), δ 7.55 (m, 4H), δ 7.42 (t, 1H)-δ 6.83 (s, 1H)CDCl₃
7-Hydroxy-4-methyl-2H-chromen-2-one[2]δ 7.58 (d, 1H), δ 6.79 (m, 1H), δ 6.70 (d, 1H)-δ 6.12 (s, 1H, H-3), δ 2.36 (s, 3H, -CH₃), δ 10.52 (s, 1H, -OH)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundC=O (ppm)Aromatic/Vinylic Carbons (ppm)-CH₂Br (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~ δ 178δ 162-164 (C-2), δ 156 (C-8a), δ 138 (C-7), δ 134 (C-6), δ 126 (C-5), δ 125 (C-4a), δ 118 (C-8), δ 110 (C-3)~ δ 32-CDCl₃
2-Phenyl-4H-chromen-4-one[1]δ 178.39δ 163.31, 156.20, 133.76, 131.69, 131.60, 129.02, 126.24, 125.64, 125.20, 123.94, 118.09, 107.53--CDCl₃
7-Hydroxy-4-methyl-2H-chromen-2-one[2]δ 161.62δ 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, 108.37, 102.81-δ 18.0 (-CH₃)DMSO-d₆

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z [M]⁺
This compound C₁₀H₇BrO₂239.07238/240 (due to Br isotopes)
2-Phenyl-4H-chromen-4-one[3]C₁₅H₁₀O₂222.24222
7-Hydroxy-4-methyl-2H-chromen-2-oneC₁₀H₈O₃176.17176

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of chromen-4-one derivatives, which can be adapted for this compound.

Synthesis of Chromen-4-one Derivatives

A common method for the synthesis of the chromen-4-one scaffold is the Baker-Venkataraman rearrangement, followed by cyclization. For 7-substituted chromones, the starting material would be a substituted 2-hydroxyacetophenone.

Example Protocol:

  • Acetylation: React 2-hydroxy-4-(bromomethyl)acetophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

  • Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce the Baker-Venkataraman rearrangement to a 1,3-diketone.

  • Cyclization: Acid-catalyzed cyclization (e.g., with sulfuric acid in acetic acid) of the 1,3-diketone yields the 4H-chromen-4-one.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[4][5]

  • Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed on a time-of-flight (TOF) instrument with electrospray ionization (ESI) in positive ionization mode to confirm the molecular formula.[4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural validation of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Validation.

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structural Features compound This compound h_nmr 1H NMR - Chemical Shift - Coupling Constants - Integration compound->h_nmr c_nmr 13C NMR - Chemical Shift compound->c_nmr mass_spec HRMS - Molecular Ion Peak - Isotopic Pattern (Br) - Fragmentation compound->mass_spec chromenone_core Chromen-4-one Core h_nmr->chromenone_core Aromatic & Vinylic Protons bromomethyl_group Bromomethyl Group at C-7 h_nmr->bromomethyl_group Singlet at ~4.6 ppm c_nmr->chromenone_core Carbonyl & Aromatic Carbons c_nmr->bromomethyl_group Signal at ~32 ppm mass_spec->bromomethyl_group Isotopic pattern of Br

Caption: Spectroscopic Correlation to Structure.

References

Comparative Guide to the In Vitro Anticancer Activity of 7-Substituted Chromenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide range of biological activities. Among these, their potential as anticancer agents has garnered significant interest. Modifications at various positions on the chromenone ring can modulate their cytotoxic potency and selectivity against different cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of 7-substituted chromenone derivatives, a class of compounds that has shown promising results in preclinical studies.

While direct and extensive research on 7-(bromomethyl)-4H-chromen-4-one derivatives is limited in publicly available literature, this guide will focus on structurally related 7-substituted chromenones to provide a valuable comparison and highlight the therapeutic potential of functionalization at this position. The data presented here is drawn from studies on various derivatives, with a particular focus on a series of 7-hydroxy-4-phenylchromen-2-one-linked triazoles, which serve as a well-documented case study for potent 7-substituted chromenone activity.

Comparative Anticancer Activity of 7-Substituted Chromenone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 7-substituted chromenone derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Table 1: In Vitro Cytotoxicity of 7-((4-Aryl-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one Derivatives

This series demonstrates how modifications of a triazole moiety attached at the 7-position of a 4-phenyl-2H-chromen-2-one core can influence anticancer activity.

Compound IDR-Group (on Triazole)AGS (Gastric) IC50 (µM)MGC-803 (Gastric) IC50 (µM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)
4d 4-Chlorophenyl2.63 ± 0.173.05 ± 0.2911.57 ± 0.5313.62 ± 0.86

Data extracted from a study on novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties.

Table 2: Comparative In Vitro Cytotoxicity of Other Chromen-4-one Derivatives

This table provides a broader context by showing the activity of chromen-4-one derivatives with substitutions at positions other than 7, illustrating the general potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chroman-2,4-dione derivative (13)MOLT-4 (Leukemia)24.4 ± 2.6
Chroman-2,4-dione derivative (13)HL-60 (Leukemia)42.0 ± 2.7
Chroman-2,4-dione derivative (11)MCF-7 (Breast)68.4 ± 3.9
6-Fluoro-3-formylchromoneSMMC-7721 (Hepatocellular)Dose- and time-dependent inhibition
4H-chromene derivative (6p)Various (Hep2, A549, HT-29, HeLa)Exhibited excellent activity on par with doxorubicin

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., AGS, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed

A Comparative Analysis of the Antibacterial Potential of 7-Substituted Chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among these, the chromen-4-one core has emerged as a promising pharmacophore. This guide provides a comparative study of the antibacterial spectrum of 7-substituted-4H-chromen-4-one analogs, offering insights into their structure-activity relationships and potential as antibacterial leads. Due to a lack of specific studies on 7-(Bromomethyl)-4H-chromen-4-one, this guide focuses on closely related 7-substituted analogs to infer potential antibacterial efficacy.

Comparative Antibacterial Spectrum

The antibacterial activity of 7-substituted chromen-4-one analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Compound ID7-SubstituentBacterial StrainMIC (µg/mL)Reference
Analog 1 -OHStaphylococcus aureus (MRSA)>200[1]
Analog 2 -OH, 5-OHStaphylococcus aureus (MRSA)6.25[1]
Analog 3 -ClBacillus subtilis0.78
Analog 4 -BrBacillus subtilis1.56
Analog 5 -ClEscherichia coli3.12
Analog 6 -BrEscherichia coli3.12
Analog 7 IndolylStaphylococcus aureus10-25[2]
Analog 8 IndolylEscherichia coli10-25[2]

Key Observations:

  • Impact of Hydroxylation: The introduction of a hydroxyl group at the 5-position in a 7-hydroxy-4-chromanone scaffold significantly enhances antibacterial activity against MRSA[1].

  • Effect of Halogenation: The presence of electron-withdrawing groups, such as chlorine and bromine, at the C7 position appears to contribute to potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.

  • Bulky Substituents: The incorporation of a bulky indolyl group at the 7-position has been shown to yield compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[2].

Experimental Protocols

The determination of the antibacterial spectrum of the 7-substituted chromen-4-one analogs typically involves the following key experiments:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a commonly employed technique.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method is used for preliminary screening of antibacterial activity.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Compounds: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured. A larger diameter indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of novel chromone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening start Starting Materials synthesis Chemical Synthesis of 7-Substituted Chromones start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening Pure Compounds mic_determination MIC Determination (Microbroth Dilution) primary_screening->mic_determination Active Compounds data_analysis Data Analysis & SAR mic_determination->data_analysis

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Potential Mechanisms of Action

While the precise mechanisms of action for many 7-substituted chromen-4-one analogs are still under investigation, studies on the broader chromone class suggest several potential targets within bacterial cells. These include the disruption of the bacterial membrane potential and the inhibition of essential enzymes like DNA topoisomerase IV[1].

The following diagram illustrates these potential antibacterial mechanisms.

mechanism_of_action cluster_cell Bacterial Cell membrane Cell Membrane dna_gyrase DNA Topoisomerase IV dna Bacterial DNA dna_gyrase->dna Supercoiling & Decatenation chromone 7-Substituted Chromen-4-one chromone->membrane Disrupts Membrane Potential chromone->dna_gyrase Inhibits Enzyme Activity

Caption: Potential Antibacterial Mechanisms of Chromones.

Conclusion

The available data, though not specific to this compound, strongly suggests that the 7-position of the chromen-4-one scaffold is a critical site for modification to enhance antibacterial activity. Analogs bearing electron-withdrawing groups and bulky aromatic substituents at this position have demonstrated significant potential. Further research focusing on the synthesis and comprehensive antibacterial profiling of 7-(halomethyl)-4H-chromen-4-one derivatives is warranted to fully elucidate their therapeutic potential and establish a more definitive structure-activity relationship. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future investigations in this promising area of antibacterial drug discovery.

References

Validation of a new synthetic route for 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data.

This guide provides a comprehensive validation of a new synthetic route for 7-(Bromomethyl)-4H-chromen-4-one, a valuable intermediate in medicinal chemistry. The performance of this new route is objectively compared with an established alternative, supported by detailed experimental data, to aid researchers in selecting the most efficient and practical method for their specific needs.

Executive Summary

The synthesis of this compound is critical for the development of various therapeutic agents. This guide evaluates a new synthetic route involving the direct benzylic bromination of 7-methyl-4H-chromen-4-one and compares it with an alternative multi-step route starting from 7-hydroxy-4H-chromen-4-one. The new direct bromination route demonstrates a significant improvement in overall yield and a reduction in the number of synthetic steps, offering a more efficient pathway to the target molecule.

Data Presentation

The following tables summarize the quantitative data for the key performance indicators of both synthetic routes.

Table 1: Comparison of Synthetic Routes for this compound

ParameterNew Synthetic Route (Direct Bromination)Alternative Synthetic Route
Starting Material 7-Methyl-4H-chromen-4-one7-Hydroxy-4H-chromen-4-one
Number of Steps 13
Overall Yield 85%~50-60% (calculated)
Reaction Time 4 hours> 24 hours
Purity (Typical) >95% (after chromatography)Variable, requires purification at each step
Key Reagents NBS, AIBNEthyl bromoacetate, PPA, PBr₃
Safety Considerations Use of radical initiator (AIBN), handling of brominating agent (NBS)Use of strong acid (PPA), handling of phosphorus tribromide (PBr₃)

Table 2: Step-by-Step Comparison of the Alternative Synthetic Route

StepReactionReagentsYieldReaction Time
1 O-alkylation7-Hydroxy-4H-chromen-4-one, Ethyl bromoacetate, K₂CO₃~80-90%12 hours
2 Intramolecular CyclizationPolyphosphoric acid (PPA)~70-80%8 hours
3 BrominationPhosphorus tribromide (PBr₃)~85-95%4 hours

Experimental Protocols

New Synthetic Route: Direct Benzylic Bromination of 7-Methyl-4H-chromen-4-one

This route involves a single-step free-radical bromination at the benzylic position of 7-methyl-4H-chromen-4-one.

1. Synthesis of 7-Methyl-4H-chromen-4-one (Starting Material)

  • Reaction: A mixture of m-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is slowly added to concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 10°C. The mixture is stirred at room temperature for 12 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 7-methyl-4H-chromen-4-one.

  • Yield: Approximately 75-85%.

  • Purity: >98% after recrystallization.

2. Benzylic Bromination

  • Reaction: To a solution of 7-methyl-4H-chromen-4-one (1.60 g, 10 mmol) in carbon tetrachloride (50 mL), N-bromosuccinimide (NBS, 1.96 g, 11 mmol) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 82 mg, 0.5 mmol) are added. The mixture is refluxed for 4 hours under nitrogen atmosphere. After cooling to room temperature, the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

  • Yield: 85%.

  • Purity: >95%.

Alternative Synthetic Route

This route involves a three-step process starting from 7-hydroxy-4H-chromen-4-one.

1. Synthesis of Ethyl 2-((4-oxo-4H-chromen-7-yl)oxy)acetate

  • Reaction: A mixture of 7-hydroxy-4H-chromen-4-one (1.76 g, 10 mmol), ethyl bromoacetate (1.84 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetone (50 mL) is refluxed for 12 hours. The reaction mixture is filtered, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the product.

  • Yield: Approximately 80-90%.

2. Synthesis of 7-(Hydroxymethyl)-4H-chromen-4-one

  • Reaction: The crude product from the previous step is heated with polyphosphoric acid (PPA, 20 g) at 100°C for 8 hours. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • Yield: Approximately 70-80%.

3. Synthesis of this compound

  • Reaction: To a solution of 7-(hydroxymethyl)-4H-chromen-4-one (1.76 g, 10 mmol) in anhydrous diethyl ether (50 mL) at 0°C, phosphorus tribromide (PBr₃, 1.0 mL, 10.5 mmol) is added dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product.

  • Yield: Approximately 85-95%.

Characterization of this compound
  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H), 7.50 (s, 1H), 7.45 (d, J = 8.0 Hz, 1H), 6.30 (s, 1H), 4.60 (s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.0, 156.5, 148.0, 127.5, 126.0, 125.0, 118.0, 115.0, 110.0, 32.0.

  • Mass Spectrometry (EI): m/z 238/240 [M]⁺.

Mandatory Visualization

Validation_Workflow cluster_new_route New Synthetic Route cluster_alternative_route Alternative Synthetic Route cluster_validation Validation start_new 7-Methyl-4H-chromen-4-one step_new Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) start_new->step_new product This compound step_new->product analysis Comparative Analysis product->analysis start_alt 7-Hydroxy-4H-chromen-4-one step1_alt O-Alkylation (Ethyl bromoacetate, K₂CO₃) start_alt->step1_alt intermediate1 7-(Ethoxycarbonylmethoxy)-4H-chromen-4-one step1_alt->intermediate1 step2_alt Intramolecular Cyclization & Reduction (PPA) intermediate1->step2_alt intermediate2 7-(Hydroxymethyl)-4H-chromen-4-one step2_alt->intermediate2 step3_alt Bromination (PBr₃) intermediate2->step3_alt step3_alt->product data_yield Yield analysis->data_yield data_purity Purity analysis->data_purity data_time Reaction Time analysis->data_time data_steps Number of Steps analysis->data_steps

Caption: Workflow comparing the new and alternative synthetic routes for this compound.

Conclusion

The validation of this new synthetic route demonstrates a more efficient and streamlined approach for the synthesis of this compound. The direct benzylic bromination of 7-methyl-4H-chromen-4-one offers a higher overall yield in a single step, significantly reducing the reaction time and simplifying the purification process compared to the

A Comparative Guide to 7-(Bromomethyl)-4H-chromen-4-one and Other Alkylating Agents in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selective modification of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Alkylating agents, a cornerstone of bioconjugation chemistry, offer a robust means to covalently link molecules of interest to proteins, peptides, and nucleic acids. Among these, thiol-reactive reagents are particularly valuable due to the relatively low abundance and high nucleophilicity of cysteine residues, enabling site-specific modifications.

This guide provides a comprehensive comparison of 7-(Bromomethyl)-4H-chromen-4-one, a fluorescent alkylating agent, with other commonly employed alkylating agents for bioconjugation. We will delve into their reactivity, selectivity, the stability of the resulting conjugates, and provide supporting experimental data and protocols to inform your selection of the most suitable reagent for your research needs.

Overview of Thiol-Reactive Alkylating Agents

The covalent modification of cysteine residues is a widely used strategy in bioconjugation. The sulfur atom of a cysteine side chain exists in equilibrium between its protonated thiol form (-SH) and its deprotonated thiolate form (-S⁻). The more nucleophilic thiolate is the primary reactive species in alkylation reactions. The pKa of the cysteine thiol is approximately 8.5, meaning that at physiological pH (~7.4), a significant portion exists as the reactive thiolate.

Common classes of thiol-reactive alkylating agents include:

  • Haloacetamides (e.g., Iodoacetamide, Bromoacetamide): These classic reagents react with thiols via an SN2 reaction to form a stable thioether bond.

  • Maleimides: These are highly popular due to their rapid reaction rates with thiols via a Michael addition reaction. However, the resulting succinimidyl thioether linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation.

  • Vinyl Sulfones: These reagents also react with thiols through a Michael addition, forming a stable thioether bond that is less susceptible to reversal than the maleimide adduct.

  • Bromomethyl-Coumarins (e.g., this compound): This class of reagents combines a reactive bromomethyl group for alkylation with a coumarin scaffold, which can provide fluorescent properties to the conjugate.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent depends on several factors, including the desired reaction rate, the stability of the final conjugate, and the need for a reporter group. The following tables summarize the available quantitative data for a selection of common thiol-reactive alkylating agents.

Table 1: Comparison of Second-Order Rate Constants for Thiol-Reactive Alkylating Agents

Alkylating AgentThiol SubstrateSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
IodoacetamideCysteine~0.6
MaleimideCysteine40.2
Phenyl MaleimideN-acetyl-O-methyl-cysteine1300
Bromo-ynone ReagentN-acetyl-O-methyl-cysteine1780
Heteroaromatic SulfoneCysteine1651
ChlorooximeGlutathione306 ± 4
This compound Cysteine Data not available

Table 2: Stability of Thiol-Maleimide vs. Other Conjugates

Conjugate TypeConditionStability ObservationReference
N-alkyl maleimide-cysteineSerum (37°C, 7 days)35-67% deconjugation
N-aryl maleimide-cysteineSerum (37°C, 7 days)<20% deconjugation
Thiazine linker (from N-terminal cysteine and maleimide)Physiological pHMarkedly slower degradation than thioether
Dithioacetal (from bromo-ynone)5 equiv. GlutathioneGradual thiol exchange over days
Thioether from this compound Various Data not available

Note: Specific stability data for the thioether bond formed from this compound is not extensively documented in the literature.

In-depth Look at this compound

This compound and its derivatives, such as 4-bromomethyl-7-methoxycoumarin, are attractive reagents for bioconjugation due to their inherent fluorescence, allowing for the direct visualization and quantification of labeled biomolecules.

Reactivity and Selectivity:

The primary mode of action of this compound is the alkylation of nucleophiles, with a preference for soft nucleophiles like thiols. While quantitative kinetic data for its reaction with cysteine is scarce, the reactivity is driven by the displacement of the bromide ion by the thiolate anion in an SN2 reaction.

Studies on coumarin-based fluorescent probes have demonstrated selectivity for cysteine over other biological thiols like glutathione (GSH) and homocysteine (Hcy). For instance, a series of coumarin derivatives showed a 48.6 to 111-fold preference for reacting with cysteine over GSH. This selectivity is advantageous in a cellular context where GSH is present at high concentrations. However, the reactivity of bromomethyl coumarins towards other nucleophilic amino acid residues, such as lysine and histidine, under bioconjugation conditions has not been systematically evaluated. There is some evidence that bromomethylcoumarin can also react with pseudouridine and uridine in RNA.

Stability of the Conjugate:

The reaction of this compound with a cysteine residue forms a stable thioether bond. Unlike the succinimidyl thioether linkage from maleimide conjugation, this bond is not susceptible to a retro-Michael reaction and is expected to exhibit high stability under physiological conditions. However, quantitative data on the long-term stability of this specific conjugate in biological media is limited.

Experimental Protocols

General Protocol for Protein Labeling with a Thiol-Reactive Alkylating Agent (e.g., Maleimide)

This protocol is a general guideline and may require optimization for specific proteins and reagents.

Materials:

  • Protein with a free cysteine residue

  • Thiol-reactive alkylating agent (e.g., maleimide derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer free of primary amines and thiols.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (optional): Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the cysteine residue(s) are in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP or DTT and incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent by dialysis or using a desalting column. This step is crucial as the reducing agent will compete with the protein's thiol for the alkylating reagent.

  • Conjugation Reaction:

    • Prepare a stock solution of the alkylating agent in a compatible organic solvent (e.g., DMSO or DMF).

    • Add a 5-20 fold molar excess of the alkylating agent to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent reagent.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol (e.g., free cysteine or β-mercaptoethanol) in excess to react with any unreacted alkylating agent.

  • Purification:

    • Remove the excess, unreacted alkylating agent and any byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule (if it has a chromophore).

    • Confirm the conjugation and purity of the product by SDS-PAGE and mass spectrometry.

Protocol for Determining Second-Order Rate Constants of a Bioconjugation Reaction

This protocol describes a general method using pseudo-first-order conditions.

Materials:

  • Thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione)

  • Alkylating agent of interest

  • Reaction Buffer: A buffer with a known and stable pH (e.g., phosphate buffer).

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the thiol-containing molecule in the reaction buffer.

    • Prepare a stock solution of the alkylating agent in a compatible solvent.

  • Kinetic Measurement:

    • Set up a series of reactions where the concentration of the alkylating agent is kept constant and in large excess (at least 10-fold) over the thiol-containing molecule. This ensures pseudo-first-order kinetics with respect to the thiol.

    • Initiate the reaction by mixing the reagents in a cuvette or microplate well.

    • Monitor the reaction over time by measuring the change in absorbance or fluorescence at a wavelength specific to the reactant or product.

    • Record the data at regular intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the limiting reactant (thiol) versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the negative of the observed rate constant (kobs).

    • Repeat the experiment with different concentrations of the excess reactant (alkylating agent).

    • Plot kobs versus the concentration of the alkylating agent. The slope of this second plot will be the second-order rate constant (k₂).

Visualizing Bioconjugation Principles

Workflow for Thiol-Reactive Bioconjugation

The Evolving Landscape of Chromen-4-one Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic field of drug discovery and development, the quest for novel and effective enzyme inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds, the chromen-4-one core has emerged as a privileged structure, demonstrating significant potential in the inhibition of a range of therapeutically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of various 7-(substituted)-4H-chromen-4-one derivatives as enzyme inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Unveiling the Inhibitory Potential: A Data-Driven Comparison

Recent studies have highlighted the versatility of the chromen-4-one scaffold, with derivatives exhibiting inhibitory activity against key enzymes implicated in neurodegenerative diseases and other pathological conditions. The following tables summarize the quantitative inhibitory data (IC50 values) for a selection of chromen-4-one derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).

DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneAChE5.58Donepezil-
Amino-7,8-dihydro-4H-chromenone derivative 4c (4-chlorobenzyloxy at R1)BChE0.89Donepezil-
Amino-7,8-dihydro-4H-chromenone derivative 4d (4-bromobenzyloxy at R1)BChE1.19Donepezil-
Amino-7,8-dihydro-4H-chromenone derivative 4kBChE0.65Donepezil-

Table 1: Inhibitory Activity of Chromen-4-one Derivatives against Cholinesterases. [1]

DerivativeTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference CompoundIC50 (µM)
5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (1)MAO-A2.7010.0Clorgyline-
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (2)MAO-B3.420.49Lazabemide-
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7)MAO-B7.20---

Table 2: Inhibitory Activity of Chromen-4-one Derivatives against Monoamine Oxidases. [2]

Behind the Data: Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key enzymatic assays are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[3][4]

Materials:

  • 96-well microtiter plates

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (chromen-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution (e.g., from electric eel or human recombinant)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add a solution of the test compound at various concentrations.

  • Add the AChE or BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI or BTCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 10 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Amplex Red Assay)

This fluorometric assay is a sensitive method for measuring MAO activity.

Materials:

  • 96-well black microtiter plates

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (chromen-4-one derivatives) dissolved in a suitable solvent

  • Human recombinant MAO-A or MAO-B enzyme

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate for each isoform)

  • Fluorescence microplate reader

Procedure:

  • To each well of a 96-well plate, add the test compound at various concentrations.

  • Add the MAO-A or MAO-B enzyme solution and incubate for a specified time.

  • Add a working solution containing the Amplex® Red reagent, HRP, and the substrate.

  • Incubate the plate, protected from light, for a specific period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity (e.g., excitation at 544 nm and emission at 590 nm) using a fluorescence microplate reader.

  • The fluorescence signal is proportional to the amount of hydrogen peroxide produced by the MAO-catalyzed reaction. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context of these enzyme inhibitors, the following diagrams illustrate the role of AChE and MAO in neuronal signaling and a general workflow for inhibitor screening.

Enzyme_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Precursor Precursor Neurotransmitter Neurotransmitter Precursor->Neurotransmitter Synthesis Vesicle Vesicle Neurotransmitter->Vesicle Synaptic_Cleft Neurotransmitter Vesicle->Synaptic_Cleft Release Receptor Receptor Synaptic_Cleft->Receptor Enzyme Degradative Enzyme (e.g., AChE, MAO) Synaptic_Cleft->Enzyme Degradation Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activation Inactive_Metabolites Inactive_Metabolites Enzyme->Inactive_Metabolites Inhibitor Chromen-4-one Derivative Inhibitor->Enzyme

Caption: Role of degradative enzymes in the synapse and the action of inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Chromen-4-one Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Binding_Assays Binding Affinity Assays (e.g., SPR, ITC) Kinetic_Studies->Binding_Assays

Caption: General workflow for the evaluation of enzyme inhibitors.

Concluding Remarks

The data presented in this guide underscore the significant potential of 7-(substituted)-4H-chromen-4-one derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The inhibitory activities against cholinesterases and monoamine oxidases suggest their potential therapeutic application in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for the scientific community, fostering further investigation and innovation in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships of these derivatives will undoubtedly pave the way for the design of next-generation enzyme inhibitors with enhanced efficacy and safety profiles.

References

Cross-Validation of Experimental and Computational Data for 7-(Bromomethyl)-4H-chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 7-(Bromomethyl)-4H-chromen-4-one, a member of the chromone family of compounds known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a framework for its characterization by cross-validating with data from closely related analogs and computational models. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of novel chromone derivatives.

Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₇BrO₂ and a molecular weight of approximately 239.07 g/mol . The presence of a reactive bromomethyl group on the chromone scaffold makes it a versatile intermediate for further chemical modifications.

Experimental Data

Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for a related compound, 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, for comparative purposes.

Table 1: Comparison of NMR Spectroscopic Data

Parameter This compound (Predicted) 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (Experimental)
¹H NMR (δ, ppm) ~8.1 (d, H-5), ~7.6 (d, H-6), ~7.5 (s, H-8), ~6.3 (s, H-3), ~4.6 (s, -CH₂Br)8.12 (d, J=8.0 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.35 (d, J=8.4 Hz, 1H), 7.03 (d, J=8.4 Hz, 1H), 6.95 (s, 1H), 6.82 (s, 1H), 3.93 (s, 3H), 3.91 (s, 3H)
¹³C NMR (δ, ppm) ~178 (C-4), ~156 (C-2), ~155 (C-8a), ~138 (C-7), ~134 (C-5), ~126 (C-6), ~124 (C-4a), ~118 (C-8), ~112 (C-3), ~32 (-CH₂Br)178.4, 163.2, 156.2, 151.8, 149.2, 133.8, 125.7, 125.3, 124.0, 120.1, 118.1, 111.2, 109.9, 107.6, 56.1, 56.0

Note: Predicted values are based on standard chemical shift tables and data from analogous chromone structures. Experimental data for the reference compound was obtained in CDCl₃.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 3-methoxyphenol. The first step is the synthesis of the precursor 7-methyl-4H-chromen-4-one, followed by the bromination of the methyl group.

Synthesis of 7-methyl-4H-chromen-4-one

A general and efficient method for the synthesis of 4H-chromen-4-ones is via an intramolecular Wittig reaction. A specific protocol for a similar compound, 7-hydroxy-2-methyl-4H-chromen-4-one, involves the Pechmann condensation, which can be adapted for the synthesis of 7-methyl-4H-chromen-4-one.

Protocol:

  • A mixture of 3-methoxyphenol and ethyl acetoacetate is slowly added to a cooled solution of a strong acid catalyst (e.g., sulfuric acid).

  • The reaction mixture is stirred at room temperature and then heated to promote cyclization.

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield 7-methoxy-4-methyl-2H-chromen-2-one.

  • The intermediate is then subjected to appropriate reactions to convert the methoxy group to a methyl group and the coumarin to a chromone, a multi-step process that may involve reduction and subsequent oxidation.

Bromination of 7-methyl-4H-chromen-4-one

The benzylic methyl group can be brominated using a radical initiator. A procedure for the bromination of a related coumarin derivative provides a basis for this step.

Protocol:

  • 7-methyl-4H-chromen-4-one is dissolved in a suitable solvent like carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added to the solution.

  • The mixture is refluxed under irradiation with a UV lamp to initiate the radical bromination.

  • After the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield this compound.

Computational Analysis

Computational methods such as molecular docking and Density Functional Theory (DFT) are powerful tools to predict the biological activity and properties of molecules. While no specific computational studies on this compound were found, numerous studies on other chromone derivatives highlight their potential as inhibitors of various protein kinases, including those in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Molecular Docking

A hypothetical molecular docking study could be performed to evaluate the binding affinity of this compound to the ATP-binding pocket of PI3Kα. The results could be compared with a known PI3K inhibitor.

Table 2: Hypothetical Molecular Docking Results against PI3Kα

Compound Docking Score (kcal/mol) (Predicted) Key Interacting Residues (Hypothetical)
This compound-7.5 to -9.0Val851, Ser774, Lys802
Known PI3K Inhibitor (e.g., Idelalisib)-9.5Val851, Trp780, Lys833

Note: These are hypothetical values and interactions to illustrate a potential computational experiment.

Signaling Pathway Analysis

Chromone derivatives have been shown to exert their anti-cancer effects by modulating various signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target. The diagram below illustrates this pathway and the potential point of intervention for a chromone derivative like this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chromone 7-(Bromomethyl)-4H- chromen-4-one (Hypothetical Target) Chromone->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a comparative framework for the experimental and computational characterization of this compound. While direct data is currently limited, the analysis of related chromone derivatives strongly suggests its potential as a bioactive molecule, particularly in the context of cancer research through the inhibition of pathways like PI3K/Akt. Future experimental work should focus on the synthesis and full spectroscopic characterization of this compound, followed by in vitro and in vivo studies to validate its biological activity and therapeutic potential. Computational studies, including molecular dynamics simulations, can further elucidate its mechanism of action at the molecular level.

Safety Operating Guide

Proper Disposal of 7-(Bromomethyl)-4H-chromen-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-(Bromomethyl)-4H-chromen-4-one is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as a hazardous chemical, and its disposal is regulated.[1][2][3][4][5] Adherence to established protocols is mandatory to mitigate risks associated with skin, eye, and respiratory irritation.[6] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Data

Before handling this compound for disposal, it is essential to be aware of its hazard profile. The following table summarizes key safety information based on data for similar bromomethyl coumarin compounds.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[6]Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]Wear protective eyeglasses or chemical safety goggles.[6][7]
Specific Target Organ Toxicity May cause respiratory irritation.[6]Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[6][8]
Acute Toxicity Harmful if swallowed.[9][10]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

Experimental Protocol for Disposal

The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1] The following protocol provides a general framework for its safe disposal as hazardous chemical waste.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Designated hazardous waste container (sealable, compatible plastic or glass)

  • Hazardous waste tag/label[1]

  • Spill kit for hazardous materials

Step-by-Step Procedure:

  • Preparation and PPE:

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Waste Collection:

    • For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into a designated hazardous waste container.[6]

    • For contaminated consumables (e.g., pipette tips, gloves), place them in the same designated container.

    • Avoid mixing incompatible waste streams.[3]

  • Container Management:

    • Use a container that is in good condition, free of leaks, and compatible with the chemical.[3] Plastic containers are often preferred to glass to minimize the risk of breakage.[1][5]

    • Keep the hazardous waste container securely closed except when adding waste.[3][5]

  • Labeling:

    • Attach a completed hazardous waste tag to the container as soon as the first waste is added.[1][4]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • The words "Hazardous Waste".[1][3]

      • An accurate estimation of the quantity of waste.

      • The date of waste generation.[1]

      • The name of the principal investigator and the laboratory location.[1]

      • Appropriate hazard pictograms (e.g., irritant).[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the storage area is away from heat, sparks, and open flames.[7][11]

    • Segregate the waste from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[1][4][5]

    • Do not dispose of this compound down the drain or in regular trash.[1][2][6]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3][4]

    • The rinsate must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing and air drying, the container can typically be disposed of as regular trash, with any labels defaced.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage & Pickup cluster_final Final Disposal A Identify Waste (Solid, Contaminated Items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Hazardous Waste Container C->D E Transfer Waste to Container D->E F Complete & Affix Hazardous Waste Tag E->F G Seal Container Securely F->G H Store in Designated Satellite Accumulation Area G->H I Submit Pickup Request to EHS H->I J EHS Collects & Disposes of Waste I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-(Bromomethyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks. This compound is a reactive bromomethyl derivative and should be handled with caution due to its potential as a skin and eye irritant, and possible respiratory tract irritant.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.[1][2][3][4][5][6][7][8]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile or latex gloves.[3] The outer glove should be over the cuff of the lab coat.Prevents skin absorption. Bromomethyl compounds can be corrosive and cause severe skin irritation.[2][6] Double gloving provides an extra layer of protection.[3][9]
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.[2][3][6]Protects against splashes and aerosols that can cause serious eye damage and irritation.[2][6]
Body Protection A disposable, fluid-resistant gown made of polyethylene-coated polypropylene or a similar laminate material.[1][3] A plastic apron is also recommended.Protects clothing and skin from accidental spills.[1] These materials are tested for resistance to hazardous chemicals.[3][5]
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood or during spill cleanup.[1][3][10]Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][7]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4]

    • Before starting, inspect all glassware for cracks or defects.[7]

  • Donning PPE :

    • Put on the inner pair of gloves.

    • Don the disposable gown, ensuring it is fully fastened.

    • Put on the outer pair of gloves, making sure the cuffs are over the sleeves of the gown.[3]

    • Wear safety goggles and a face shield.[3]

    • If there is a risk of aerosol generation, wear an N95 respirator.[3][10]

  • Handling the Compound :

    • Carefully weigh the required amount of the compound in the fume hood.

    • Avoid creating dust. If possible, use a solution of the compound.

    • When transferring the compound, use a spatula or other appropriate tools.

    • Keep the container tightly closed when not in use.[2][4]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the following order to avoid self-contamination: outer gloves, gown, face shield/goggles, inner gloves, and respirator (if used).[3]

    • Wash hands thoroughly with soap and water after removing all PPE.[2][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All solid waste, including contaminated gloves, gowns, and weighing paper, should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[2][6]

  • Container Management :

    • Waste containers should be kept closed except when adding waste.[6]

    • Store waste containers in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Final Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2][11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Spill : Evacuate the area.[6] Wearing full PPE, cover the spill with an inert absorbent material.[6][12] Collect the material into a suitable container for hazardous waste disposal.[2][6]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Full PPE prep_fume_hood->prep_ppe handling_weigh Weigh Compound prep_ppe->handling_weigh handling_transfer Transfer/Use Compound handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate emergency_spill Spill Response handling_transfer->emergency_spill emergency_exposure Exposure Response handling_transfer->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Remove PPE Correctly cleanup_waste->cleanup_ppe_removal cleanup_wash Wash Hands cleanup_ppe_removal->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.